molecular formula C9H8N2O2 B1296414 6-methylquinazoline-2,4(1H,3H)-dione CAS No. 62484-16-6

6-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1296414
CAS No.: 62484-16-6
M. Wt: 176.17 g/mol
InChI Key: OXVPNGBFUAIXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVPNGBFUAIXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318966
Record name 6-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-16-6
Record name 62484-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This document details a specific and efficient synthetic protocol, thorough characterization data, and relevant workflows for researchers engaged in the exploration of novel quinazolinedione derivatives.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves a one-pot reaction from 2-amino-5-methylbenzamide using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This approach offers a high yield and straightforward procedure[4].

A detailed methodology for the synthesis is provided below, adapted from established procedures[4].

Materials:

  • 2-amino-5-methylbenzamide

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

Procedure:

  • To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in DMF (5.0 mL), add DMAP (0.1 mmol) and (Boc)₂O (2.0 mmol).

  • Stir the resulting mixture at room temperature for 12 hours.

  • After the reaction is complete, pour the mixture into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.

The synthesis workflow is illustrated in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product Reactant1 2-amino-5-methylbenzamide Reaction Stir at RT for 12h Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate Reactant2->Reaction Catalyst DMAP in DMF Catalyst->Reaction Quench Pour into Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Flash Column Chromatography Concentrate->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization Data

The synthesized this compound was characterized by its physical properties and spectroscopic data. The results are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[4]
Molecular Weight176.17 g/mol [5]
AppearanceWhite solid[4]
Melting Point> 250 °C[4]
Yield87%[4]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)[4]
¹³C NMR (100 MHz, DMSO-d₆) δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3[4]
ESI-HRMS m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0664[4]

The logical relationship between the experimental steps and the characterization data is depicted in the following diagram.

Logical_Relationship Experimental and Characterization Logic cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Pure_Compound Pure 6-methylquinazoline- 2,4(1H,3H)-dione Purification->Pure_Compound H_NMR 1H NMR Pure_Compound->H_NMR C_NMR 13C NMR Pure_Compound->C_NMR MS Mass Spectrometry Pure_Compound->MS MP Melting Point Pure_Compound->MP

Caption: The logical flow from synthesis to the characterization of the final compound.

Biological Context and Significance

Quinazoline and its derivatives are of significant interest due to their diverse biological activities. The quinazoline-2,4(1H,3H)-dione core, in particular, has been identified in compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1][6]. The synthesis of derivatives such as this compound is a key step in the development of new therapeutic agents. Further derivatization at the N1 and N3 positions can lead to a wide array of compounds with potentially enhanced biological activities, making this a valuable scaffold for drug discovery programs. For instance, various derivatives have been investigated as PARP inhibitors for cancer therapy and as antibacterial agents[1][7]. The straightforward synthesis and well-defined characterization of this compound provide a solid foundation for such exploratory research.

References

Novel Synthesis Methods for 6-Methylquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and novel synthetic methodologies for obtaining 6-methylquinazoline-2,4(1H,3H)-dione, a significant heterocyclic scaffold in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is present in numerous biologically active compounds, and efficient synthetic routes to its derivatives are of paramount importance for the discovery and development of new therapeutic agents. This document details various synthetic strategies, complete with experimental protocols and comparative data, to aid researchers in selecting the most suitable method for their specific applications.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The methyl substituent at the 6-position can significantly influence the biological activity and pharmacokinetic profile of these molecules. Consequently, the development of efficient and versatile synthetic methods for this compound is a key area of research. This guide explores several contemporary approaches to the synthesis of this important compound.

Synthetic Strategies

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of a particular method may depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product. The following sections outline some of the most notable synthetic methods.

DMAP-Catalyzed One-Pot Synthesis from 2-Aminobenzamides

A highly efficient one-pot synthesis of this compound has been developed utilizing 4-dimethylaminopyridine (DMAP) as a catalyst. This method proceeds from the corresponding 2-aminobenzamide and di-tert-butyl dicarbonate.

Experimental Protocol:

A detailed experimental procedure for this method has been reported, yielding the desired product in high purity and yield.[1]

  • Reactants: 2-amino-5-methylbenzamide, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 2-amino-5-methylbenzamide in dichloromethane, di-tert-butyl dicarbonate and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature.

  • Work-up: The reaction mixture is concentrated, and the residue is purified by appropriate methods, such as recrystallization or column chromatography, to afford the pure this compound.

Cyclization of 2-Amino-5-methylbenzoic Acid with Urea or Potassium Cyanate

A traditional and straightforward approach to the synthesis of the quinazolinedione ring system involves the cyclization of an anthranilic acid derivative. In the case of this compound, 2-amino-5-methylbenzoic acid serves as the starting material.[2]

Experimental Protocol:

  • Reactants: 2-amino-5-methylbenzoic acid and urea (or potassium cyanate).

  • Procedure: A mixture of 2-amino-5-methylbenzoic acid and urea (or potassium cyanate) is heated. The reaction proceeds via an initial formation of a ureido-benzoic acid intermediate, which then undergoes intramolecular cyclization to form the quinazolinedione ring.

  • Work-up: Upon cooling, the solid product is typically collected by filtration and can be purified by recrystallization.

Condensation of Aromatic o-Aminonitriles with DMF

A facile synthesis of quinazoline-2,4(1H,3H)-diones has been reported involving the condensation of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide in the presence of a Lewis acid catalyst.[3]

Experimental Protocol:

  • Reactants: 2-amino-5-methylbenzonitrile, Dimethylformamide (DMF) or N,N-diethylformamide.

  • Catalyst: Zinc Chloride (ZnCl₂).

  • Procedure: The reaction is carried out by heating the o-aminonitrile and the formamide in a sealed reactor in the presence of a catalytic amount of ZnCl₂ at high temperatures (190-200 °C).[3]

  • Work-up: After the reaction is complete, the product is isolated and purified from the reaction mixture.

Synthesis from Carbon Dioxide and 2-Aminobenzonitrile

In a greener approach, quinazoline-2,4(1H,3H)-dione can be synthesized from carbon dioxide and 2-aminobenzonitrile using a solid base catalyst. This method utilizes CO₂ as a C1 source, which is an environmentally benign and sustainable approach.[4] While this has been demonstrated for the parent compound, its application to the 6-methyl derivative is a logical extension.

Experimental Protocol:

  • Reactants: 2-amino-5-methylbenzonitrile, Carbon Dioxide (CO₂).

  • Catalyst: Mesoporous smectites incorporating an alkali hydroxide (e.g., NaOH, KOH).[4]

  • Procedure: The reaction is typically carried out in a high-pressure reactor where the 2-aminobenzonitrile and the catalyst are heated under a CO₂ atmosphere.

  • Work-up: The solid catalyst is removed by filtration, and the product is isolated from the reaction mixture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialKey Reagents/CatalystSolventTemperatureTimeYieldReference
DMAP-Catalyzed One-Pot Synthesis2-amino-5-methylbenzamide(Boc)₂O, DMAPCH₂Cl₂Room Temperature-87%[1]
Cyclization with Urea2-amino-5-methylbenzoic acidUrea-High Temperature--[2]
Condensation with DMF2-amino-5-methylbenzonitrileDMF, ZnCl₂-190-200 °C--[3]
Synthesis from CO₂2-amino-5-methylbenzonitrileCO₂, Alkali-incorporated mesoporous smectites----[4]

Note: Detailed reaction times and yields for all methods were not available in all cited sources and may require consulting the primary literature.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Synthesis_Pathways cluster_SM Starting Materials cluster_P Product cluster_M SM1 2-Amino-5-methylbenzamide M1 DMAP-Catalyzed One-Pot Synthesis SM1->M1 (Boc)2O, DMAP SM2 2-Amino-5-methylbenzoic Acid M2 Cyclization with Urea SM2->M2 Urea, Heat SM3 2-Amino-5-methylbenzonitrile M3 Condensation with DMF SM3->M3 DMF, ZnCl2, Heat M4 Reaction with CO2 SM3->M4 CO2, Catalyst P This compound M1->P M2->P M3->P M4->P

Caption: Overview of synthetic pathways to this compound.

DMAP_Workflow cluster_workflow DMAP-Catalyzed Synthesis Workflow A Dissolve 2-amino-5-methylbenzamide in CH2Cl2 B Add (Boc)2O and DMAP (cat.) A->B C Stir at Room Temperature B->C D Reaction Monitoring (e.g., TLC) C->D E Concentrate Reaction Mixture D->E Reaction Complete F Purification (Recrystallization/ Column Chromatography) E->F G Obtain pure 6-Methylquinazoline- 2,4(1H,3H)-dione F->G

Caption: Experimental workflow for the DMAP-catalyzed synthesis.

Conclusion

This guide has presented several modern and efficient methods for the synthesis of this compound. The DMAP-catalyzed one-pot synthesis from 2-aminobenzamides stands out for its high yield and mild reaction conditions. Traditional methods involving the cyclization of anthranilic acid derivatives remain viable, while newer approaches utilizing o-aminonitriles with either DMF or CO₂ offer alternative routes with their own distinct advantages, such as the use of sustainable reagents. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and environmental considerations. The detailed protocols and comparative data provided herein are intended to facilitate this decision-making process for researchers in the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and a logical workflow for the analysis.

Spectroscopic Data Presentation

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The data is summarized in the tables below for clarity and comparative ease.

¹H NMR Spectral Data

Table 1: ¹H NMR (400 MHz, DMSO-d₆) data for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.20br s-1HNH
11.05br s-1HNH
7.69dd1.6, 0.81HAr-H
7.47-7.45m-1HAr-H
7.08d8.41HAr-H
2.32s-3H-CH₃

Abbr: br s = broad singlet, dd = doublet of doublets, m = multiplet, d = doublet, s = singlet

¹³C NMR Spectral Data

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) data for this compound.[1]

Chemical Shift (δ) ppmAssignment
162.9C=O
150.4C=O
138.8Ar-C
136.0Ar-C
131.6Ar-C
126.5Ar-C
115.3Ar-C
114.2Ar-C
20.3-CH₃

Experimental Protocols

The following sections detail the generalized methodologies for the preparation of samples and the acquisition of NMR data, based on standard laboratory practices.

Sample Preparation
  • Compound Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the weighed compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solubilization: Ensure complete dissolution of the sample by gentle vortexing or sonication.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans to allow for full relaxation of the protons.

    • Spectral Width: The spectral width is set to encompass the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Instrument Setup (Tuning & Shimming) C->D E Acquire 1H NMR D->E F Acquire 13C NMR D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Chemical Shift Referencing H->I J Analyze 1H Spectrum (Shift, Splitting, Integration) I->J K Analyze 13C Spectrum (Chemical Shift) I->K L Correlate 1H & 13C Data J->L K->L M Structural Elucidation L->M

Caption: Workflow for NMR analysis of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation behavior of 6-methylquinazoline-2,4(1H,3H)-dione, a significant scaffold in medicinal chemistry. Understanding the fragmentation patterns of this molecule is crucial for its identification, structural elucidation, and impurity profiling in drug discovery and development. This document outlines a proposed fragmentation pathway based on established principles and data from related quinazolinone derivatives, presents key quantitative data, and provides a general experimental protocol for its analysis.

Core Fragmentation Data

The high-resolution mass spectrometry data for this compound confirms its elemental composition and provides the basis for its fragmentation analysis.

ParameterValueSource
Molecular Formula C₉H₈N₂O₂Inferred from structure
Calculated m/z [M+H]⁺ 177.0659[1]
Observed m/z [M+H]⁺ 177.0664[1]

While a complete, publicly available mass spectrum detailing all fragment ions and their relative intensities for this compound is not readily accessible in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of other substituted quinazolinones.[2][3] The primary fragmentation events are expected to involve the cleavage of the heterocyclic ring system.

Table of Proposed Fragment Ions:

Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
149CO[M+H - CO]⁺
134HNCO[M+H - HNCO]⁺
118CO + NH₃[M+H - CO - NH₃]⁺
106HNCO + CO[M+H - HNCO - CO]⁺
91C₃H₂N₂O₂[C₇H₇]⁺ (Tropylium ion)
77C₄H₃N₂O₂[C₆H₅]⁺ (Phenyl ion)

Note: The relative intensities of these fragments would be dependent on the specific ionization technique and collision energy used.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 177) is anticipated to proceed through a series of characteristic neutral losses from the quinazolinedione core. The following diagram illustrates a logical workflow for the fragmentation process.

fragmentation_pathway M [M+H]⁺ m/z 177 This compound F149 [M+H - CO]⁺ m/z 149 M->F149 - CO F134 [M+H - HNCO]⁺ m/z 134 M->F134 - HNCO F118 [M+H - CO - NH₃]⁺ m/z 118 F149->F118 - NH₃ F106 [M+H - HNCO - CO]⁺ m/z 106 F134->F106 - CO F91 [C₇H₇]⁺ m/z 91 F134->F91 - N₂H F77 [C₆H₅]⁺ m/z 77 F91->F77 - CH₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: A General Approach

The following provides a generalized experimental protocol for the analysis of this compound using mass spectrometry, based on methodologies reported for similar quinazolinone derivatives.[4]

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of 10-100 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Mode: Positive ion mode is typically used for the analysis of quinazolinone derivatives to generate the protonated molecule [M+H]⁺.

  • Infusion: The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the protonated molecule.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ion [M+H]⁺ (m/z 177.0664) to generate fragment ions.

    • Collision Gas: Use an inert collision gas, such as argon or nitrogen.

    • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

3. Data Analysis:

  • Software: Utilize the instrument's software to process the acquired data.

  • Interpretation: Identify the m/z values of the precursor and fragment ions. Propose fragmentation pathways based on the observed neutral losses and the known chemical structure.

Workflow for Mass Spectrometry Analysis:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Filtration Filter Sample Dissolution->Filtration Infusion Direct Infusion (ESI) Filtration->Infusion MS_Scan Full MS Scan Infusion->MS_Scan MSMS MS/MS of [M+H]⁺ MS_Scan->MSMS Processing Data Processing MSMS->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: General experimental workflow for the mass spectrometric analysis.

Concluding Remarks

This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. While a definitive experimental fragmentation spectrum is not publicly available, the proposed pathway, based on the behavior of analogous structures, offers a robust framework for researchers in the field. The provided experimental protocol serves as a practical starting point for the analysis of this and related compounds, aiding in their unambiguous identification and characterization in complex matrices. Further studies employing techniques like collision-induced dissociation (CID) and high-resolution mass spectrometry are encouraged to definitively elucidate the fragmentation pathways and relative ion abundances.

References

A Technical Guide to 6-Methylquinazoline-2,4(1H,3H)-dione: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes relevant workflows for its study.

Core Physical and Chemical Properties

This compound is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold known to be present in various biologically active molecules.[1][2] The addition of a methyl group at the 6-position modifies its physicochemical properties.

General and Spectroscopic Data

The fundamental properties and spectroscopic data for this compound are summarized in the tables below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance White solid[4]
Melting Point > 250 °C[4]
CAS Number 62484-16-6
Spectroscopic DataDetailsReference
¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)[4]
¹³C NMR (100 MHz, DMSO-d₆) δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3[4]
ESI-HRMS m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0664[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its further investigation and application in drug discovery.

Synthesis Protocol: DMAP-Catalyzed One-Pot Synthesis

A novel, metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed, which is applicable for the synthesis of this compound.[4][5][6] This method utilizes 4-dimethylaminopyridine (DMAP) as a catalyst.

General Procedure A:

  • To a solution of the corresponding 2-aminobenzamide (1.0 mmol) in CH₃CN (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the resulting mixture.

  • Wash the obtained solid with 3 mL of CH₃CN.

  • Dry the solid to yield the desired this compound.

This procedure has been reported to produce this compound in an 87% yield.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

  • Process the spectra to identify chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI-HRMS instrument.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Determine the exact mass and compare it with the calculated value to confirm the elemental composition.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to the synthesis and potential biological evaluation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Amino-5-methylbenzamide reaction One-Pot Synthesis (Acetonitrile, RT, 12h) start1->reaction start2 (Boc)2O start2->reaction start3 DMAP (catalyst) start3->reaction filtration Filtration reaction->filtration washing Washing with Acetonitrile filtration->washing drying Drying washing->drying product 6-Methylquinazoline- 2,4(1H,3H)-dione drying->product

Synthesis Workflow for this compound.

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Potential Next Step) compound This compound (or its derivatives) enzyme_assay Enzyme Inhibition Assays (e.g., Kinases, PARP) compound->enzyme_assay Primary Screening antimicrobial_assay Antimicrobial Activity (MIC/MBC determination) compound->antimicrobial_assay Primary Screening cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) enzyme_assay->cytotoxicity Secondary Screening antimicrobial_assay->cytotoxicity Secondary Screening pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis animal_model Animal Models of Disease (e.g., Xenograft models) pathway_analysis->animal_model Lead Optimization

General Workflow for Biological Evaluation.

Biological Context and Potential Applications

While specific signaling pathways for the unsubstituted this compound are not extensively documented, the broader class of quinazoline-2,4(1H,3H)-dione derivatives exhibits a wide range of pharmacological activities.[1] These include roles as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2]

Derivatives have been designed as inhibitors of various biological targets, including:

  • Bacterial gyrase and DNA topoisomerase IV , suggesting potential as antibacterial agents.[2]

  • c-Met and VEGFR-2 tyrosine kinases , indicating applications in oncology.[7]

  • Poly(ADP-ribose) polymerase (PARP) enzymes, also relevant for cancer therapy.[8]

The this compound core serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities. The workflows and protocols detailed in this guide provide a foundation for researchers to explore the potential of this compound and its derivatives in drug discovery and development.

References

Crystal structure of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystalline Properties of 6-Methylquinazoline-2,4(1H,3H)-dione and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and experimental data available for this compound and its parent compound, quinazoline-2,4(1H,3H)-dione. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this document compiles relevant crystallographic data from its parent structure, alongside synthesis and characterization data for the target molecule. This information is crucial for researchers in medicinal chemistry and materials science for understanding intermolecular interactions, polymorphism, and for use in computational modeling and drug design.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the quinazoline core plays a critical role in modulating the pharmacological profile. The 6-methyl derivative, in particular, is a subject of interest for its potential biological activities. Understanding its solid-state structure is fundamental for elucidating structure-activity relationships and for the development of new therapeutic agents.

While the crystal structure for this compound has not been reported, we can infer its probable packing and hydrogen bonding motifs from the detailed crystallographic analysis of the unsubstituted parent compound, quinazoline-2,4(1H,3H)-dione.[4][5]

Crystallographic Data of Quinazoline-2,4(1H,3H)-dione (Reference Structure)

The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, provides a foundational understanding of the molecular geometry and intermolecular interactions that are likely to be preserved in its 6-methyl derivative.

Table 1: Crystal Data and Structure Refinement for Quinazoline-2,4(1H,3H)-dione [4][5]

ParameterValue
Empirical FormulaC₈H₆N₂O₂
Formula Weight162.15
Temperature293(1) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.891(2) Å
b5.2810(11) Å
c12.701(3) Å
α90°
β99.61(3)°
γ90°
Volume720.2(3) ų
Z4
Density (calculated)1.495 Mg/m³
Absorption Coefficient0.11 mm⁻¹
F(000)336
Data Collection
DiffractometerRigaku R-AXIS RAPID-S
Reflections Collected5683
Independent Reflections1262 [R(int) = 0.051]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1262 / 0 / 110
Goodness-of-fit on F²1.06
Final R indices [I > 2σ(I)]R1 = 0.055, wR2 = 0.103
R indices (all data)R1 = 0.081, wR2 = 0.111

In the crystal structure of quinazoline-2,4(1H,3H)-dione, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a two-dimensional network.[4][5] It is highly probable that this compound will exhibit similar hydrogen bonding patterns.

Experimental Data for this compound

While crystallographic data is not available, experimental synthesis and spectroscopic characterization have been reported.

Synthesis

A reported synthesis of this compound involves a one-pot reaction from 2-amino-5-methylbenzamide and di-tert-butyl dicarbonate, catalyzed by DMAP.[6]

Table 2: Synthesis and Physical Properties of this compound [6]

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17
Yield87%
AppearanceWhite solid
Melting Point> 250 °C
Spectroscopic Data

The structure of the synthesized this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[6]

Table 3: Spectroscopic Data for this compound [6]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ESI-HRMS
11.20 (brs, 1H)162.9m/z calcd for C₉H₉N₂O₂ [M + H]⁺: 177.0659
11.05 (brs, 1H)150.4found: 177.0664
7.69 (dd, J = 1.6, 0.8 Hz, 1H)138.8
7.47–7.45 (m, 1H)136.0
7.08 (d, J = 8.4 Hz, 1H)131.6
2.32 (s, 3H)126.5
115.3
114.2
20.3

Experimental Protocols

General Synthesis of this compound[6]

To a solution of 2-amino-5-methylbenzamide (1 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in acetonitrile (10 mL) is added di-tert-butyl dicarbonate (1.5 mmol) at room temperature. The reaction mixture is then heated to 80 °C and stirred for the time indicated by TLC monitoring. After completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_catalyst_solvent Catalyst & Solvent A 2-Amino-5-methylbenzamide E Reaction Mixture A->E B Di-tert-butyl dicarbonate B->E C DMAP C->E D Acetonitrile D->E F Heating at 80 °C E->F G Solvent Evaporation F->G H Column Chromatography G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Structural Relationship and Inferred Properties

The primary structural difference between quinazoline-2,4(1H,3H)-dione and its 6-methyl derivative is the presence of a methyl group on the benzene ring. This substitution is expected to have a minimal effect on the core geometry and the primary hydrogen bonding motifs. However, the methyl group may influence crystal packing through steric effects and weak C-H···O or C-H···π interactions, potentially leading to different polymorphic forms.

G Structural and Data Relationship cluster_A_data Available Data cluster_B_data Available Data A Quinazoline-2,4(1H,3H)-dione B This compound A->B Methylation at C6 A_cryst Crystallographic Data A->A_cryst A_synth Synthesis Methods A->A_synth B_synth Synthesis Method B->B_synth B_spec Spectroscopic Data (NMR, HRMS) B->B_spec C Inferred Properties of This compound A_cryst->C Inference of Hydrogen Bonding and Packing B_spec->C Confirmation of Molecular Structure

Caption: Logical relationship for inferring properties of the target compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a significant amount of information can be gleaned from the crystal structure of its parent compound and the available spectroscopic data for the target molecule itself. The provided synthesis protocol offers a reliable method for obtaining the compound for further studies. Future work should focus on obtaining single crystals of this compound to fully elucidate its three-dimensional structure and intermolecular interactions, which will be invaluable for the rational design of new quinazoline-based therapeutic agents.

References

An In-depth Technical Guide to the Tautomerism of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methylquinazoline-2,4(1H,3H)-dione, a derivative of the medicinally significant quinazolinedione scaffold, is capable of existing in several tautomeric forms. A comprehensive understanding of its tautomeric preferences is crucial for predicting its physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This technical guide provides a detailed analysis of the tautomerism of this compound, integrating experimental data from spectroscopic and crystallographic studies with theoretical insights from computational chemistry. The evidence overwhelmingly indicates that the diketo (lactam) form is the most stable and predominant tautomer in both the solid state and in solution. This guide furnishes detailed experimental and computational protocols to facilitate further research and application in drug development.

Introduction to Tautomerism in Quinazolinediones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the properties and reactivity of molecules. For heterocyclic compounds like this compound, proton tautomerism can lead to different isomers with distinct electronic distributions, hydrogen bonding capabilities, and overall shapes. These differences can profoundly impact a molecule's interaction with biological targets, its solubility, and its metabolic stability.

The quinazoline-2,4(1H,3H)-dione core can theoretically exist in several tautomeric forms: the diketo form, two distinct keto-enol forms, and a dienol form. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the polarity of the surrounding environment.

Potential Tautomeric Forms and Equilibrium

The tautomeric equilibrium of this compound involves the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring. The principal tautomers are:

  • Diketone (Lactam-Lactam) Form: this compound

  • Keto-Enol (Lactam-Lactim) Forms:

    • 4-hydroxy-6-methylquinazolin-2(1H)-one

    • 2-hydroxy-6-methylquinazolin-4(3H)-one

  • Dienol (Lactim-Lactim) Form: 6-methylquinazoline-2,4-diol

The equilibrium between these forms is depicted below.

Tautomers Diketo This compound (Diketo) KetoEnol1 4-hydroxy-6-methylquinazolin-2(1H)-one (Keto-Enol) Diketo->KetoEnol1 KetoEnol2 2-hydroxy-6-methylquinazolin-4(3H)-one (Keto-Enol) Diketo->KetoEnol2 Dienol 6-methylquinazoline-2,4-diol (Dienol) KetoEnol1->Dienol KetoEnol2->Dienol

Tautomeric equilibrium of this compound.

Analysis of the Predominant Tautomer

Solid-State Analysis: Insights from X-ray Crystallography
Solution-State Analysis: Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating tautomeric forms in solution. Spectroscopic data for this compound in dimethyl sulfoxide-d6 (DMSO-d6) strongly support the predominance of the diketo form.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H11.20br sN1-H
11.05br sN3-H
7.69ddH5
7.46mH7
7.08dH8
2.32s6-CH₃
¹³C162.9-C4=O
150.4-C2=O
138.8-C8a
136.0-C6
131.6-C5
126.5-C7
115.3-C4a
114.2-C8
20.3-6-CH₃

Data sourced from a synthetic procedure for this compound.

The key takeaways from the NMR data are:

  • ¹H NMR: The presence of two distinct broad singlets in the downfield region (11.20 and 11.05 ppm) is characteristic of two N-H protons, consistent with the diketo structure.

  • ¹³C NMR: The signals at 162.9 and 150.4 ppm are indicative of two carbonyl carbons (C=O), which is a definitive feature of the diketo tautomer. The absence of signals corresponding to enolic C-OH carbons further supports this assignment.

The predominance of the diketo form in a polar aprotic solvent like DMSO is expected, as such solvents can stabilize the polar C=O bonds. In non-polar solvents, the diketo form is also generally favored due to its greater intrinsic stability. In polar protic solvents, while the solvent can engage in hydrogen bonding with both keto and enol forms, the high stability of the lactam functionality typically ensures the diketo form remains dominant.

Theoretical Analysis: Computational Chemistry

Quantum chemical calculations on the parent quinazoline-2,4(1H,3H)-dione molecule have confirmed that the diketo tautomer is the most stable form in the gaseous phase. The relative stabilities of the tautomers were assessed using the G3(MP2)//B3LYP composite method.

Table 2: Calculated Relative Stabilities of Quinazoline-2,4(1H,3H)-dione Tautomers

Tautomer Structure Relative Energy (kJ/mol)
DiketoQuinazoline-2,4(1H,3H)-dione0.0 (Most Stable)
Keto-Enol4-Hydroxyquinazolin-2(1H)-one+41.8
Keto-Enol2-Hydroxyquinazolin-4(3H)-one+83.7
DienolQuinazoline-2,4-diol+108.8

These computational results provide strong theoretical backing for the experimental observations. The significantly higher energies of the enol and dienol forms indicate that they are present in negligible amounts at equilibrium under standard conditions. The introduction of a methyl group at the 6-position is not expected to significantly alter these relative energies.

Experimental and Computational Protocols

The following section details the methodologies for the synthesis, characterization, and computational analysis of the tautomerism of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis cluster_conclusion Conclusion A 2-Amino-5-methylbenzamide D Reaction in Dioxane A->D B Di-tert-butyl dicarbonate B->D C DMAP (catalyst) C->D E This compound D->E F NMR Spectroscopy (¹H, ¹³C in DMSO-d6) E->F G X-ray Crystallography (Solid-State Structure) E->G H Computational Chemistry (DFT Energy Calculations) E->H I UV-Vis Spectroscopy (Solvent Effects) E->I J Predominance of Diketo Tautomer F->J G->J H->J

Experimental and analytical workflow for tautomerism study.
Synthesis of this compound

Materials:

  • 2-Amino-5-methylbenzamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (1.2 mmol) and DMAP (0.1 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

NMR Spectroscopic Analysis

Objective: To confirm the predominant tautomeric form in solution.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Set the spectral width to cover the range of approximately -1 to 14 ppm.

  • Acquire a ¹³C NMR spectrum. Set the spectral width to cover the range of approximately 0 to 200 ppm.

  • Data Interpretation: Analyze the spectra for key features:

    • In the ¹H spectrum, look for signals in the 10-12 ppm region, which are characteristic of N-H protons. The presence of two such signals indicates the diketo form.

    • In the ¹³C spectrum, identify signals in the 150-170 ppm range, which are characteristic of carbonyl carbons. Two distinct signals in this region confirm the diketo form.

X-ray Crystallography

Objective: To definitively determine the tautomeric form in the solid state.

Procedure:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can typically be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Process the diffraction data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

  • Data Interpretation: Examine the final refined structure. The positions of the hydrogen atoms on the nitrogen atoms (N1 and N3) and the C-O bond lengths (which will be short, ~1.2 Å, for double bonds) will confirm the diketo tautomer.

Computational Analysis

Objective: To calculate the relative thermodynamic stabilities of the possible tautomers.

Procedure:

  • Structure Generation: Build the 3D structures of all possible tautomers (diketo, keto-enols, dienol) of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Energy Comparison: Compare the calculated electronic energies or Gibbs free energies of the tautomers. The tautomer with the lowest energy is the most stable.

Conclusion and Implications

This structural insight is of paramount importance for drug development professionals. The defined positions of hydrogen bond donors (N-H groups) and acceptors (C=O groups) in the predominant diketo tautomer are critical for its molecular recognition by biological targets such as enzymes and receptors. Understanding this stable form allows for more accurate in silico modeling, structure-activity relationship (SAR) studies, and the rational design of new derivatives with optimized pharmacological profiles.

LogicalRelationship cluster_evidence Lines of Evidence cluster_inference Inference cluster_implication Implication NMR NMR Spectroscopy (Solution State) Conclusion This compound exists as the Diketo Tautomer NMR->Conclusion Xray X-ray Crystallography (Solid State - Parent Cmpd.) Xray->Conclusion DFT Computational Chemistry (Relative Energies) DFT->Conclusion Application Predictive Modeling & Rational Drug Design Conclusion->Application

Logical relationship of evidence to conclusion.

References

Spectroscopic and Mechanistic Insights into 6-methylquinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylquinazoline-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry. This document includes a compilation of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, this guide illustrates the synthetic pathway and a generalized inhibitory mechanism attributed to the broader class of quinazoline-2,4(1H,3H)-dione derivatives.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
Data Type Parameter Value
¹H NMR Chemical Shift (δ) in ppm (DMSO-d₆, 400 MHz)11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)[1]
¹³C NMR Chemical Shift (δ) in ppm (DMSO-d₆, 100 MHz)162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3[1]
ESI-HRMS m/zCalculated for C₉H₉N₂O₂ [M + H]⁺: 177.0659, Found: 177.0664[1]
Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹)
N-H stretching3200-3000
C=O stretching (amide)1720-1650
C=C stretching (aromatic)1600-1450
C-N stretching1400-1200
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850

Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction from 2-amino-5-methylbenzamide.

Synthesis of this compound[1]

Materials:

  • 2-amino-5-methylbenzamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN)

Procedure:

  • A solution of 2-amino-5-methylbenzamide (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) is prepared.

  • Di-tert-butyl dicarbonate (2.5 mmol, 2.5 equiv) and 4-(dimethylamino)pyridine (2.5 mmol, 2.5 equiv) are added to the solution.

  • The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound and a generalized mechanism of action for the broader class of quinazoline-2,4(1H,3H)-dione derivatives as enzyme inhibitors.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification Reactant1 2-amino-5-methylbenzamide Reaction One-pot reaction in Acetonitrile at 80 °C Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)2O Reactant2->Reaction Reactant3 4-(Dimethylamino)pyridine (DMAP) Reactant3->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Synthesis of this compound.

While a specific signaling pathway for this compound is not yet defined, compounds of the quinazoline-2,4(1H,3H)-dione class have been identified as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like c-Met and VEGFR-2. The following diagram illustrates a generalized mechanism of competitive inhibition.

Inhibition_Mechanism cluster_components Molecular Components cluster_interaction Interaction cluster_outcome Outcome Inhibitor Quinazoline-2,4(1H,3H)-dione Derivative Binding Competitive Binding to Active Site Inhibitor->Binding Enzyme Target Enzyme (e.g., PARP, c-Met, VEGFR-2) Enzyme->Binding Substrate Natural Substrate Substrate->Binding (blocked) Inhibition Inhibition of Enzymatic Activity Binding->Inhibition BlockedPathway Downstream Signaling Pathway Blocked Inhibition->BlockedPathway

Generalized mechanism of enzyme inhibition.

References

Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 6-methylquinazoline-2,4(1H,3H)-dione, a key scaffold in medicinal chemistry. The document outlines the critical starting materials, detailed experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of this compound.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be achieved through several efficient pathways, primarily diverging based on the selection of the initial substituted benzene ring precursor. The most common and well-documented starting materials include derivatives of 2-aminobenzoic acid and 2-aminobenzamide. These precursors undergo cyclization reactions with a one-carbon carbonyl equivalent to form the desired quinazolinedione ring system.

Key synthetic approaches include:

  • Cyclization of 2-Amino-5-methylbenzoic Acid: This classical approach involves the reaction of 2-amino-5-methylbenzoic acid with a source of cyanate, such as potassium cyanate or urea, to facilitate ring closure.[1]

  • Carbonylative Cyclization of 2-Amino-5-methylbenzamide: A modern and efficient one-pot synthesis utilizes 2-amino-5-methylbenzamide, which undergoes a DMAP-catalyzed reaction with di-tert-butyl dicarbonate to yield the target product with high purity.[2]

  • Reaction of 2-Aminobenzonitriles with Carbon Dioxide: An alternative green chemistry approach involves the reaction of substituted 2-aminobenzonitriles with carbon dioxide, although this may require specific catalytic systems.[3]

The selection of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the reaction.

Quantitative Data Summary

The following table summarizes the quantitative data for key synthetic methods for this compound and its parent compound, providing a comparative overview of the efficiency of each approach.

Starting Material(s)Reagents/CatalystProductYield (%)Reference
2-Amino-5-methylbenzamide, Di-tert-butyl dicarbonateDMAPThis compound87%[2]
2-Amino-5-methylbenzoic acidPotassium cyanate or UreaThis compoundNot specified[1]
Anthranilic acid, Urea-Quinazoline-2,4(1H,3H)-dioneNot specified[4]

Experimental Protocols

Method 1: DMAP-Catalyzed Synthesis from 2-Amino-5-methylbenzamide[2]

This protocol details a one-pot synthesis of this compound from 2-amino-5-methylbenzamide and di-tert-butyl dicarbonate.

Materials:

  • 2-Amino-5-methylbenzamide

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in acetonitrile (5.0 mL) is added 4-(dimethylamino)pyridine (0.1 mmol).

  • Di-tert-butyl dicarbonate (1.2 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis from 2-Amino-5-methylbenzoic Acid and Urea[1]

This protocol describes the synthesis of this compound via the cyclization of 2-amino-5-methylbenzoic acid with urea.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Urea

Procedure:

  • A mixture of 2-amino-5-methylbenzoic acid and an excess of urea is heated.

  • The reaction proceeds via a ring closure mechanism.

  • The reaction mixture is monitored for the formation of the product.

  • Upon completion, the crude product is isolated and purified, typically by recrystallization, to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the DMAP-catalyzed synthesis of this compound from 2-amino-5-methylbenzamide.

Synthesis_of_6_methylquinazoline_2_4_dione start 2-Amino-5-methylbenzamide product This compound start->product reagent1 Di-tert-butyl dicarbonate (Boc2O) reagent1->product catalyst DMAP catalyst->product

Caption: DMAP-catalyzed synthesis of this compound.

References

The Quinazoline-2,4-dione Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile structure has been the foundation for a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of quinazoline-2,4-diones, detailed experimental protocols for their synthesis, a summary of their quantitative biological activities, and a visualization of their engagement with key signaling pathways.

Discovery and Historical Development

The journey of the quinazoline nucleus began in 1869 when Peter Griess reported the first synthesis of a quinazoline derivative. His work involved the reaction of cyanogen with anthranilic acid, which laid the groundwork for the future exploration of this chemical class. While not a direct synthesis of the dione, this seminal work was a critical first step. The name "quinazoline" was later proposed by Widdege in 1887.

The direct synthesis of the quinazoline-2,4-dione core, also known as benzoyleneurea, was a subsequent development. Early methods often involved the reaction of anthranilic acid derivatives with urea or its equivalents, leading to the formation of the characteristic fused pyrimidine-2,4-dione ring system. Over the decades, the synthetic accessibility and the broad spectrum of biological activities associated with its derivatives have cemented the importance of the quinazoline-2,4-dione scaffold in pharmaceutical research.

A significant milestone in the history of quinazoline-2,4-diones is the discovery of their wide-ranging pharmacological effects. Researchers have identified potent antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties among various derivatives.[1] This has led to the development of numerous compounds that are now integral to the modern pharmacopeia or are in advanced stages of clinical investigation.

Historical Development Timeline

Historical Development of Quinazoline-2,4-diones 1869 Griess reports first quinazoline derivative synthesis 1887 Widdege proposes the name 'quinazoline' 1869->1887 Naming Early 20th Century Development of direct syntheses of the quinazoline-2,4-dione core 1887->Early 20th Century Synthetic Elaboration Mid-20th Century Discovery of broad-spectrum biological activities Early 20th Century->Mid-20th Century Biological Screening Late 20th Century - Present Intensive drug development and discovery of specific molecular targets Mid-20th Century->Late 20th Century - Present Modern Drug Discovery

A brief timeline of the key milestones in the history of quinazoline-2,4-diones.

Synthetic Methodologies and Experimental Protocols

The synthesis of the quinazoline-2,4-dione core can be achieved through several reliable methods. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Below are detailed protocols for some of the most fundamental and widely used synthetic approaches.

Synthesis from Anthranilic Acid and Urea

This is a classical and straightforward method for the preparation of the unsubstituted quinazoline-2,4-dione.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is prepared.

  • Heating: The mixture is heated at 180-190 °C for 4-5 hours. The reaction proceeds through the formation of an intermediate 2-ureidobenzoic acid, which then cyclizes.

  • Work-up: After cooling, the reaction mixture is treated with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.

  • Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of 4-5.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford quinazoline-2,4(1H,3H)-dione.

Synthesis from 2-Aminobenzonitrile and Carbon Dioxide

This method represents a more modern and atom-economical approach to the quinazoline-2,4-dione scaffold.[2][3]

Experimental Protocol:

  • Reaction Setup: A mixture of 2-aminobenzonitrile (1 equivalent) and a suitable catalyst (e.g., an ionic liquid or a basic catalyst) is placed in a pressure-resistant reactor.[3]

  • Carbon Dioxide Introduction: The reactor is charged with carbon dioxide gas to a desired pressure.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 120-160 °C for several hours.

  • Work-up: After cooling and releasing the pressure, the reaction mixture is treated with an appropriate solvent to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed, and dried.

Synthesis from 2-Aminobenzamides and a Carbonyl Source

This versatile method allows for the introduction of substituents at the N1 and/or N3 positions. Di-tert-butyl dicarbonate ((Boc)2O) can be used as a carbonyl source.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of a 2-aminobenzamide derivative (1 equivalent) in a suitable solvent (e.g., acetonitrile), di-tert-butyl dicarbonate (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.[4]

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Isolation: The resulting solid product is collected by filtration, washed with the solvent, and dried to yield the desired quinazoline-2,4-dione.[4]

General Synthetic Workflow

General Synthetic Workflow for Quinazoline-2,4-diones cluster_start Starting Materials cluster_reaction Reaction Conditions Anthranilic Acid Anthranilic Acid Urea, Heat Urea, Heat Anthranilic Acid->Urea, Heat 2-Aminobenzonitrile 2-Aminobenzonitrile CO2, Catalyst, Heat CO2, Catalyst, Heat 2-Aminobenzonitrile->CO2, Catalyst, Heat 2-Aminobenzamide 2-Aminobenzamide (Boc)2O, DMAP (Boc)2O, DMAP 2-Aminobenzamide->(Boc)2O, DMAP Quinazoline-2,4-dione Core Quinazoline-2,4-dione Core Urea, Heat->Quinazoline-2,4-dione Core CO2, Catalyst, Heat->Quinazoline-2,4-dione Core (Boc)2O, DMAP->Quinazoline-2,4-dione Core

Common starting materials and reagents for the synthesis of the quinazoline-2,4-dione core.

Biological Activities and Quantitative Data

Quinazoline-2,4-dione derivatives have demonstrated a remarkable range of biological activities. Below is a summary of quantitative data for some of their key therapeutic applications.

Antibacterial Activity

Certain quinazoline-2,4-diones exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[5]

CompoundTarget OrganismMIC (mg/mL)Inhibition Zone (mm)Reference
Compound 13Escherichia coli6515[6]
Compound 13Staphylococcus aureus-9[6]
Compound 14aStaphylococcus aureus7012[6]
Compound 14bStaphylococcus aureus7513[6]
Compound 2bStaphylococcus haemolyticus10-[7]
Compound 2cStaphylococcus aureus11-[7]
Anticancer Activity

The anticancer properties of quinazoline-2,4-diones are well-documented, with many derivatives showing potent inhibitory activity against various cancer cell lines. Key molecular targets include enzymes involved in DNA repair and cell signaling, such as Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).[8][9]

CompoundCell LineIC50 (µM)TargetReference
Compound 10MX-1 (Breast)< 3.12PARP-1/2[10]
Compound 11MX-1 (Breast)3.02PARP-1/2[10]
Compound 32A549 (Lung)0.02-[11]
Compound 45HepG-2 (Liver)4.36-[11]
Compound 45HCT116 (Colon)7.34-[11]
Compound 46-0.014 (Aurora B)Aurora Kinases[11]
Compound 6-0.201EGFR[12]
Compound 8c-0.405EGFR[12]

Signaling Pathway Involvement

The therapeutic effects of quinazoline-2,4-diones are often attributed to their ability to modulate specific signaling pathways crucial for cell survival and proliferation.

PARP Inhibition and DNA Repair Pathway

Several quinazoline-2,4-dione derivatives are potent inhibitors of PARP-1 and PARP-2, enzymes that play a critical role in DNA single-strand break repair. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

PARP Inhibition Pathway DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation Single-Strand Break Repair Single-Strand Break Repair PARP Activation->Single-Strand Break Repair Apoptosis Apoptosis PARP Activation->Apoptosis Leads to Cell Survival Cell Survival Single-Strand Break Repair->Cell Survival Quinazoline-2,4-dione (PARP Inhibitor) Quinazoline-2,4-dione (PARP Inhibitor) Inhibition Inhibition Quinazoline-2,4-dione (PARP Inhibitor)->Inhibition Inhibition->PARP Activation Blocks

Mechanism of action of quinazoline-2,4-dione-based PARP inhibitors.
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival. Many quinazoline derivatives act as EGFR inhibitors, blocking these signaling pathways and thereby exerting their anticancer effects.

EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival Apoptosis Apoptosis Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Apoptosis Inhibition leads to Quinazoline-2,4-dione (EGFR Inhibitor) Quinazoline-2,4-dione (EGFR Inhibitor) Inhibition Inhibition Quinazoline-2,4-dione (EGFR Inhibitor)->Inhibition Inhibition->EGFR Blocks

Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The quinazoline-2,4-dione scaffold has a rich history, evolving from an early synthetic curiosity to a cornerstone of modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives continue to make it a highly attractive framework for the design of novel therapeutic agents. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity in the ongoing quest for new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for 6-Methylquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activities of 6-methylquinazoline-2,4(1H,3H)-dione derivatives, focusing on their potential as anticancer, enzyme inhibitory, and antimicrobial agents. The information is compiled from recent scientific literature to guide further research and development in this area.

Biological Activities of this compound Derivatives

The this compound scaffold is a promising privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a range of biological activities, primarily attributed to their ability to interact with various biological targets. The key activities investigated include:

  • Anticancer Activity: These derivatives have shown cytotoxic effects against various human cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: A significant area of investigation for these compounds is their ability to inhibit enzymes crucial for disease progression. Notably, they have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are important targets in oncology.

  • Antimicrobial Activity: Certain derivatives of this compound have been evaluated for their potential to combat bacterial and fungal pathogens.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for various this compound derivatives, enabling easy comparison of their potency.

Anticancer Activity

While specific data for a broad series of this compound derivatives is limited in the currently available literature, studies on closely related quinazolinone derivatives provide valuable insights. For instance, new quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, with some compounds showing potent activity with IC50 values ranging from 1.85 to 2.81 μM.[1]

Table 1: Cytotoxicity of Quinazoline Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
21 HeLa1.85Gefitinib4.3
MDA-MB-2312.1228.3
22 HeLa2.15Gefitinib4.3
MDA-MB-2312.8128.3
23 HeLa1.96Gefitinib4.3
MDA-MB-2312.4528.3

Note: The compounds listed are 2-thioxoquinazolin-4-one derivatives, closely related to the this compound core.

Enzyme Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively studied as PARP inhibitors.[2][3][4] These compounds have shown potent inhibitory activity at the nanomolar level.[2][3] Additionally, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, with IC50 values in the nanomolar range.[5]

Table 2: Enzyme Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound ClassTarget EnzymeIC50 Range
Quinazoline-2,4(1H,3H)-dionesPARP-110⁻⁹ M level
Quinazoline-2,4(1H,3H)-dionesPARP-210⁻⁸ M level
3-Substituted Quinazoline-2,4(1H,3H)-dionesc-Met0.063–0.084 µM
3-Substituted Quinazoline-2,4(1H,3H)-dionesVEGFR-20.035–0.082 µM
Antimicrobial Activity

The antimicrobial potential of quinazoline-2,4(1H,3H)-dione derivatives has been explored against various bacterial strains.

Table 3: Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13 Staphylococcus aureus9-
Escherichia coli1565
15 Staphylococcus aureus10-1280
Escherichia coli10-1275
Candida albicans10-1277

Note: MIC refers to the Minimum Inhibitory Concentration.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate IC50 values measure->calculate

MTT Assay for Cytotoxicity Assessment

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

PARP Enzyme Inhibition Assay

This assay determines the inhibitory effect of the compounds on PARP-1 and PARP-2 enzymes.

Workflow:

PARP_Inhibition_Workflow start Prepare assay buffer and reagents add_components Add PARP enzyme, activated DNA, and test compound to a 96-well plate start->add_components pre_incubation Pre-incubate at room temperature add_components->pre_incubation initiate_reaction Initiate reaction by adding NAD+ and biotinylated NAD+ pre_incubation->initiate_reaction incubation Incubate for 60 min at room temperature initiate_reaction->incubation stop_reaction Stop reaction by adding streptavidin-HRP incubation->stop_reaction incubation2 Incubate for 15 min stop_reaction->incubation2 add_substrate Add HRP substrate incubation2->add_substrate measure Measure chemiluminescence add_substrate->measure calculate Calculate IC50 values measure->calculate

PARP Enzyme Inhibition Assay Workflow

Protocol:

  • Assay Preparation: Use a commercial PARP assay kit. Prepare the assay buffer and reagents as per the manufacturer's instructions.

  • Component Addition: In a 96-well plate, add the PARP enzyme, activated DNA, and the test compounds at various concentrations.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARP reaction.

  • Reaction Termination: Stop the reaction by adding streptavidin-HRP.

  • Signal Development: Add the HRP substrate and measure the chemiluminescence using a plate reader.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antimicrobial activity of the synthesized compounds.

Workflow:

Antimicrobial_Assay_Workflow start Prepare Mueller-Hinton agar plates inoculate Inoculate plates with microbial suspension start->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds and standard antibiotics to the wells create_wells->add_compounds incubation Incubate at 37°C for 24h add_compounds->incubation measure Measure the diameter of the inhibition zone incubation->measure determine_mic Determine Minimum Inhibitory Concentration (MIC) by broth dilution method measure->determine_mic

Antimicrobial Susceptibility Testing Workflow

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the surface of the agar plates with a standardized microbial suspension.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and standard antibiotics into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, where the lowest concentration of the compound that inhibits visible growth of the microorganism is recorded.

Signaling Pathway

The anticancer activity of many quinazoline-2,4(1H,3H)-dione derivatives is linked to their ability to inhibit signaling pathways crucial for cancer cell survival and proliferation. One such key pathway involves the PARP enzymes, which are central to DNA repair mechanisms.

PARP_Inhibition_Pathway dna_damage DNA Damage (e.g., from chemotherapy) parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par no_repair Inhibition of DNA Repair parp->no_repair dna_repair DNA Repair par->dna_repair cell_survival Cell Survival dna_repair->cell_survival inhibitor This compound Derivative (PARP Inhibitor) inhibitor->parp apoptosis Apoptosis (Cell Death) no_repair->apoptosis

Mechanism of PARP Inhibition

Inhibition of PARP by this compound derivatives prevents the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cancer cell death.

References

6-Methylquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The compound 6-methylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline-2,4(1H,3H)-dione class of heterocyclic molecules, which has garnered significant interest in medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets, making it a valuable starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme-inhibitory properties.[1][2][3][4][5]

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold lies in the potential for substitution at the N1, N3, and various positions on the benzene ring. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity, enabling the design of potent and selective drug candidates. For instance, derivatives have been developed as inhibitors of poly (ADP-ribose) polymerase (PARP-1/2) and as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinases, both of which are critical targets in oncology.[6][7][8][9][10]

This document provides an overview of the applications of this compound as a scaffold in drug discovery, along with detailed protocols for its synthesis and the biological evaluation of its derivatives.

Data Presentation

Table 1: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
CompoundTarget(s)IC50 (µM)Cell LineReference
Compound 10 PARP-1/2< 3.12MX-1[6]
Compound 11 PARP-1/23.02MX-1[6]
Compound 24 PARP-10.00051-[8]
PARP-20.02311-[8]
Compound 32 PARP-10.00131-[8]
PARP-20.01563-[8]
Compound 2c c-Met0.084-[9]
VEGFR-20.052-[9]
Compound 4b c-Met0.063HCT-116[9]
VEGFR-20.035-[9]
Compound 4e c-Met0.071HCT-116[9]
VEGFR-20.068-[9]
Compound 3c c-Met0.074HCT-116[10]
VEGFR-2--[10]
Compound 3e c-Met0.048HCT-116[10]
VEGFR-20.083-[10]
Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Compound 2b S. haemolyticus-13[11]
Compound 3a S. aureus-10[11]
Compound 4c S. aureus-13[11]
Compound 4d S. aureus-11[11]
Compound 13 E. coli65-[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the DMAP-catalyzed one-pot synthesis from 2-amino-5-methylbenzamide.[12]

Materials:

  • 2-Amino-5-methylbenzamide

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-amino-5-methylbenzamide (1.0 mmol) and DMAP (0.1 mmol) in acetonitrile (5 mL).

  • Add di-tert-butyl dicarbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of synthesized quinazoline-2,4(1H,3H)-dione derivatives on cancer cell lines.[1][13]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa, K562, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized quinazoline-2,4(1H,3H)-dione derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 1%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: PARP-1/2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against PARP-1 and PARP-2 enzymes.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)

  • Substrate for the detection label (e.g., TMB for HRP)

  • Stop solution

  • Plate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with biotinylated NAD+.

  • In a separate plate, prepare the reaction mixture containing assay buffer, histone H1, and the test compound at various concentrations.

  • Initiate the reaction by adding the PARP-1 or PARP-2 enzyme to the reaction mixture.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Transfer the reaction mixture to the biotinylated NAD+-coated plate and incubate to allow the poly(ADP-ribosyl)ated histones to bind.

  • Wash the plate to remove unbound components.

  • Add the anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plate again and add the detection substrate.

  • After a suitable incubation time, add the stop solution and measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis s1 2-Amino-5- methylbenzamide s2 DMAP-catalyzed One-Pot Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 6-Methylquinazoline- 2,4(1H,3H)-dione s3->s4 s5 Structural Characterization (NMR, HRMS) s4->s5 b1 In Vitro Cytotoxicity Assay (MTT) s4->b1 b2 Enzyme Inhibition Assay (e.g., PARP) s4->b2 b3 Antibacterial Assay (MIC/MBC) s4->b3 d1 IC50 Determination b1->d1 b2->d1 d2 MIC/MBC Determination b3->d2 d3 Structure-Activity Relationship (SAR) d1->d3 d2->d3 ld Lead Compound Identification d3->ld

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

parp_inhibition_pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp par Poly(ADP-ribose) (PAR) Synthesis parp->par apoptosis Apoptosis parp->apoptosis Inhibition leads to 'Synthetic Lethality' in BRCA-mutant cells recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair survival Cell Survival repair->survival inhibitor Quinazoline-2,4-dione (PARP Inhibitor) inhibitor->parp

Caption: Simplified signaling pathway of PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives.

cmet_vegfr2_inhibition cluster_cmet c-Met Pathway cluster_vegfr2 VEGFR-2 Pathway hgf HGF cmet c-Met Receptor hgf->cmet cmet_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cmet->cmet_downstream cmet_effects Proliferation, Invasion, Metastasis cmet_downstream->cmet_effects tumor_growth Tumor Growth & Survival cmet_effects->tumor_growth vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 vegfr2_downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) vegfr2->vegfr2_downstream vegfr2_effects Angiogenesis, Vascular Permeability vegfr2_downstream->vegfr2_effects vegfr2_effects->tumor_growth inhibitor Quinazoline-2,4-dione (Dual Inhibitor) inhibitor->cmet inhibitor->vegfr2

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by quinazoline-2,4(1H,3H)-dione derivatives.

References

Application Note and Protocol: In Vitro Antibacterial Assay of 6-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Among these, the quinazoline-2,4(1H,3H)-dione scaffold is of particular interest for the development of novel antimicrobial agents.[1] This application note provides a detailed protocol for evaluating the in vitro antibacterial activity of a specific derivative, 6-methylquinazoline-2,4(1H,3H)-dione.

The described protocols will enable researchers to screen for antibacterial efficacy and quantify the potency of the compound through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies provided are based on widely accepted and standardized techniques such as the agar well diffusion method and the broth microdilution method.[6][7][8][9]

Data Presentation

The quantitative results from the in vitro antibacterial assays should be summarized for clear comparison. The following tables provide a template for data presentation.

Table 1: Zone of Inhibition of this compound against Test Bacteria

Test MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)Positive Control (Drug Name)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)CiprofloxacinDMSO
Escherichia coli (ATCC 25922)CiprofloxacinDMSO
Pseudomonas aeruginosa (ATCC 27853)CiprofloxacinDMSO
Enterococcus faecalis (ATCC 29212)CiprofloxacinDMSO

Table 2: MIC and MBC of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Experimental Protocols

Preparation of Stock Solution

The solubility of this compound should be determined prior to the assay. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for antimicrobial testing.

  • Weigh a precise amount of this compound powder.

  • Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the compound is completely dissolved. The stock solution can be stored at -20°C. Subsequent dilutions should be made in the appropriate sterile broth or solvent.

Agar Well Diffusion Assay (Preliminary Screening)

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[6][8][11][12] It provides a qualitative assessment of the compound's ability to inhibit bacterial growth.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • This compound stock solution

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare fresh bacterial inoculums by suspending colonies from an 18-24 hour culture plate in sterile saline or broth.[7]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

  • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.

  • Allow the plates to dry for a few minutes.

  • Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[6]

  • Carefully add a defined volume (e.g., 100 µL) of the this compound solution at various concentrations into the respective wells.[6]

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compound into the agar.[6]

  • Invert the plates and incubate at 37°C for 18-24 hours.[6]

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][9][13]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

  • This compound stock solution

  • Positive control (e.g., Ciprofloxacin)

  • Growth control (broth and inoculum)

  • Sterility control (broth only)

Procedure:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of a row.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[7]

  • The final volume in each well will be 200 µL.

  • Include a growth control well (containing broth and inoculum but no compound) and a sterility control well (containing only broth).[7]

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The growth control should be turbid, and the sterility control should be clear.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][14][15] It is determined as a subsequent step to the MIC assay.

Materials:

  • MHA plates

  • Micropipettes and sterile tips

  • Spreader

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • From each of these clear wells, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.[10]

  • Spread the aliquot evenly over the surface of the agar.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[10][14][15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis Compound_Prep Prepare 6-methylquinazoline- 2,4(1H,3H)-dione Stock Solution Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well MIC_Assay Broth Microdilution Assay (MIC) Compound_Prep->MIC_Assay Bacteria_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Bacteria_Prep->Agar_Well Bacteria_Prep->MIC_Assay Measure_Zones Incubate & Measure Zones of Inhibition Agar_Well->Measure_Zones Qualitative Activity Read_MIC Incubate & Read MIC MIC_Assay->Read_MIC Determine lowest concentration that inhibits growth MBC_Assay Subculture from Clear Wells (MBC) Read_MIC->MBC_Assay Assess bactericidal effect Read_MBC Incubate & Determine MBC MBC_Assay->Read_MBC Determine lowest concentration that kills 99.9% of bacteria

Caption: Experimental workflow for in vitro antibacterial assay.

MIC_to_MBC_Relationship MIC Minimum Inhibitory Concentration (MIC) Bacteriostatic Bacteriostatic Effect (Inhibits Growth) MIC->Bacteriostatic Ratio MBC/MIC Ratio ≤ 4 MIC->Ratio MBC Minimum Bactericidal Concentration (MBC) MBC->Ratio Bactericidal Bactericidal Effect (Kills Bacteria) Ratio->Bactericidal

Caption: Relationship between MIC, MBC, and bactericidal activity.

References

Application Notes: 6-methylquinazoline-2,4(1H,3H)-dione as a Potential PARP-1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, are critical enzymes in the DNA damage response (DDR) pathway. They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. Upon DNA damage, PARP enzymes catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, creating a scaffold to recruit other DNA repair factors.

Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a pharmacophore for the development of potent PARP inhibitors. While numerous derivatives of this scaffold have been synthesized and evaluated, this document focuses on the potential of the parent compound, 6-methylquinazoline-2,4(1H,3H)-dione, as a PARP-1/2 inhibitor and provides protocols for its characterization.

While specific inhibitory concentrations for this compound against PARP-1 and PARP-2 are not extensively documented in publicly available literature, the quinazolinedione core is a key feature in many potent PARP inhibitors.[1][2] Several studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant inhibitory activity against PARP-1 and PARP-2, with some compounds reaching nanomolar potency.[3][4]

PARP Signaling Pathway in DNA Repair

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits AutoPARylation Auto-PARylation PARP1_2->AutoPARylation catalyzes NAD NAD+ NAD->AutoPARylation substrate PAR Poly(ADP-ribose) (PAR) AutoPARylation->PAR Protein_PARylation Protein PARylation AutoPARylation->Protein_PARylation DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) Protein_PARylation->DDR_Proteins recruits SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair mediates Inhibitor This compound Inhibitor->PARP1_2 inhibits

Caption: PARP-1/2 activation at DNA single-strand breaks and subsequent inhibition.

Quantitative Data for Representative Quinazolinedione Derivatives

The following table summarizes the reported IC50 values for several quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2. This data provides a benchmark for the potential inhibitory activity of the scaffold.

Compound IDModification on Quinazolinedione CorePARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Compound 11a Complex substituent at N146711.5
Cpd36 N-substituted piperazinone moiety0.940.87[4]
Compound 10 3-amino pyrrolidine moiety<10<100[3]
Compound 11 3-amino pyrrolidine moiety<10<100[3]

Note: This table presents data for derivatives of quinazoline-2,4(1H,3H)-dione and not for this compound itself.

Experimental Protocols

The following are generalized protocols for evaluating the inhibitory activity of this compound against PARP-1 and PARP-2.

Protocol 1: In Vitro Biochemical PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP enzymes.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • This compound

  • Olaparib (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add 25 µL of the compound dilution or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add 25 µL of a solution containing the PARP enzyme and activated DNA to each well.

  • Initiation of Reaction: Add 50 µL of a solution containing biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.

  • Detection: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate three times with wash buffer. Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based PARP Inhibition Assay (PAR Immunofluorescence)

This protocol visualizes the inhibition of PAR formation in cells treated with a DNA damaging agent.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips or in an imaging-compatible multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • DNA Damage Induction: Add a DNA damaging agent to the media and incubate for a short period (e.g., 10-15 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-PAR antibody. After washing, incubate with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of PAR staining per nucleus.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of cancer cells, particularly those with DNA repair deficiencies.

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to observe the effects on cell proliferation.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a suitable solvent. Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability by reading the luminescence.

  • Data Analysis: Calculate the percent viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Workflow for Characterizing this compound cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Biochem_Assay Protocol 1: In Vitro PARP Inhibition Assay (PARP-1 & PARP-2) IC50_Determination Determine IC50 Values Biochem_Assay->IC50_Determination Cell_PARP_Assay Protocol 2: Cellular PARP Inhibition (Immunofluorescence) IC50_Determination->Cell_PARP_Assay EC50_Determination Determine Cellular Potency (EC50) Cell_PARP_Assay->EC50_Determination Cell_Viability_Assay Protocol 3: Cell Viability Assay (BRCA-proficient vs. deficient) GI50_Determination Determine Growth Inhibition (GI50) Cell_Viability_Assay->GI50_Determination EC50_Determination->Cell_Viability_Assay Lead_Optimization Lead Optimization GI50_Determination->Lead_Optimization Start This compound Start->Biochem_Assay

Caption: A stepwise approach for evaluating the inhibitory potential of the compound.

Conclusion

This compound belongs to a class of compounds that has demonstrated significant potential for the inhibition of PARP-1 and PARP-2. The protocols outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate its inhibitory activity, cellular effects, and potential as a lead compound for the development of novel anticancer therapeutics. The provided data on related derivatives underscore the promise of this chemical scaffold in targeting the PARP-mediated DNA damage response pathway.

References

Application Notes and Protocols: Anti-HCV Activity of Quinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hepatitis C Virus (HCV) infection is a significant global health issue, and the development of effective direct-acting antivirals (DAAs) is a primary focus of pharmaceutical research. Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising scaffold for the development of novel anti-HCV agents. These compounds have been investigated for their potential to inhibit viral replication, primarily by targeting the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, a crucial enzyme for the viral life cycle.[1][2][3][4] This document provides a summary of the anti-HCV activity of various quinazoline-2,4(1H,3H)-dione analogs, detailed experimental protocols for their evaluation, and diagrams illustrating the screening workflow and proposed mechanism of action. While specific data for 6-methylquinazoline-2,4(1H,3H)-dione analogs is not extensively available in the cited literature, the information presented for related analogs provides a strong basis for further research and development in this chemical space.

Data Presentation: Anti-HCV Activity of Quinazoline-2,4(1H,3H)-dione Analogs

The following table summarizes the in vitro anti-HCV activity and cytotoxicity of selected quinazoline-2,4(1H,3H)-dione analogs from published studies.

Compound ClassSpecific AnalogTarget GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Proposed TargetReference
3-Hydroxyquinazoline-2,4(1H,3H)-diones 21t1b2.0>50>25NS5B Polymerase[1][2]
10n1b6.4~11~1.7NS5B Polymerase[1]
21h1b<10--NS5B Polymerase[1][2]
21k1b<10--NS5B Polymerase[1][2]
6-Aminoquinazolinones 11a1b0.984>158160.71NS5B Polymerase[3][4]
11b1b1.38>9971.75NS5B Polymerase[3][4]
11e3a8.4--NS5B Polymerase[3]
Quinazoline Derivatives Compound 4Not Specified->80-NS3/4A Protease[5]

Experimental Protocols

Anti-HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of test compounds against HCV replication in a cell-based replicon system.

a. Materials:

  • Cell Line: Huh-7 cell line harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and G418 for selective pressure.

  • Test Compounds: Dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Positive Controls: Ribavirin and a known NS5B inhibitor like 2'-C-methyladenosine (2CMA).[1]

  • Reagents: Luciferase assay reagent, 96-well plates.

b. Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include wells with positive controls and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of the test compounds.

a. Materials:

  • Cell Line: The same HCV replicon-containing Huh-7 cell line used in the anti-HCV assay.

  • Reagents: Cell Counting Kit-8 (CCK-8) or MTT reagent.[1]

  • Culture Medium and Test Compounds: As described in the anti-HCV replicon assay.

b. Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the anti-HCV replicon assay.

  • Incubation: Incubate the plates for the same duration as the anti-HCV assay.

  • Cell Viability Measurement:

    • For CCK-8: Add the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.

    • For MTT: Add the MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI) Calculation

The Selectivity Index is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.

Visualizations

Experimental Workflow for Anti-HCV Drug Screening

G cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis start Seed HCV Replicon Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation luciferase_assay Measure Luciferase Activity (HCV Replication) incubation->luciferase_assay cytotoxicity_assay Measure Cell Viability (e.g., CCK-8/MTT) incubation->cytotoxicity_assay ec50_calc Calculate EC50 luciferase_assay->ec50_calc cc50_calc Calculate CC50 cytotoxicity_assay->cc50_calc si_calc Calculate Selectivity Index (SI) ec50_calc->si_calc cc50_calc->si_calc G cluster_hcv HCV Replication Cycle cluster_drug_action Drug Action hcv_rna HCV RNA Genome polyprotein Polyprotein Synthesis hcv_rna->polyprotein ns5b NS5B RNA-dependent RNA Polymerase polyprotein->ns5b new_rna New HCV RNA Synthesis ns5b->new_rna Catalyzes new_rna->hcv_rna Amplifies Cycle compound Quinazoline-2,4-dione Analog compound->ns5b Inhibits

References

Application Notes and Protocols for the Synthesis of N-substituted 6-methylquinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis and potential applications of N-substituted 6-methylquinazoline-2,4(1H,3H)-dione analogs. Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Analogs of this scaffold have been reported to exhibit anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The methodologies outlined below detail the synthesis of the this compound core, followed by N-substitution to generate a library of analogs.

Synthetic Pathway Overview

The synthesis of N-substituted this compound analogs can be achieved through a two-step process. The first step involves the construction of the core this compound scaffold from a readily available starting material, 5-methylanthranilic acid or its ester. The second step is the selective N-alkylation or N-arylation at the N1 or N3 position of the quinazolinedione ring to introduce various substituents.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Substitution A 5-Methylanthranilic Acid Ester B N-Aryl-N'-pyridyl Urea Intermediate A->B Reaction with 1,1-dimethyl-3-(pyridin-2-yl) urea C This compound B->C Cyclocondensation D N-substituted 6-methylquinazoline- 2,4(1H,3H)-dione Analog C->D Alkylation/Arylation (R-X, Base)

Caption: General workflow for the synthesis of N-substituted this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method for the synthesis of substituted quinazoline-2,4(1H,3H)-diones.[7]

Materials:

  • Methyl 2-amino-5-methylbenzoate (1 equivalent)

  • 1,1-dimethyl-3-(pyridin-2-yl) urea (1.2 equivalents)

  • Diphenyl ether

  • Anhydrous Potassium Carbonate (K2CO3)

  • Appropriate alkyl or benzyl halide (R-X) (1.1 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of methyl 2-amino-5-methylbenzoate and 1,1-dimethyl-3-(pyridin-2-yl) urea in diphenyl ether is heated at 240-250 °C for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with diethyl ether and then recrystallized from ethanol to afford pure this compound.

Protocol 2: N-Substitution of this compound

This protocol describes a general method for the N-alkylation of the quinazolinedione core.[2][8]

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (R-X) (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction mixture is then heated to 80 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the N-substituted this compound analog.

Data Presentation

The following tables summarize the biological activities of representative quinazoline-2,4(1H,3H)-dione analogs from the literature.

Table 1: Anticancer Activity of Quinazolinone Derivatives against EGFR

CompoundTargetIC50 (nM)Reference
8b EGFR-TK1.37[1]
4f Wild-type EGFR2.17[3]
4f L858R/T790M mutant EGFR2.81[3]
4f L858R/T790M/C797S mutant EGFR3.62[3]
6d EGFR69[4]
Erlotinib EGFR-TK-[1]

Table 2: Anticonvulsant Activity of Quinazolinone Derivatives

CompoundTestDoseActivityReference
8b PTZ-induced seizures-Favorable results[9]
5b, 5c, 5d scPTZ and MES tests-High anticonvulsant activity[5]
4b, 7b-f, 8a, 9b Anticonvulsant evaluation-Significant anticonvulsant activity[6]

Signaling Pathway

Many quinazolinone derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[1][3][4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[10] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR Binds Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Quinazolinone N-substituted 6-methylquinazoline- 2,4(1H,3H)-dione Quinazolinone->Dimerization Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by N-substituted this compound analogs.

References

Application Notes and Protocols for Evaluating 6-Methylquinazoline-2,4(1H,3H)-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The evaluation of the cytotoxic potential of novel derivatives, such as 6-methylquinazoline-2,4(1H,3H)-dione, is a critical step in the drug discovery and development process.[4] This document provides detailed protocols for a panel of cell-based assays to thoroughly assess the cytotoxic effects of this compound.

A multi-parametric approach is recommended for a comprehensive understanding of a compound's cytotoxic profile.[4] The assays described herein will evaluate cell viability through metabolic activity (MTT assay), membrane integrity (LDH release assay), and the induction of apoptosis (Caspase-3/7 assay).

Data Presentation

The cytotoxic effects of quinazoline-2,4(1H,3H)-dione derivatives are often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces a biological activity by 50%. The following tables summarize the cytotoxic activities of various quinazoline-2,4(1H,3H)-dione derivatives against different human cancer cell lines, as determined by the MTT assay. This data provides a reference for the expected potency of this class of compounds.

Table 1: Cytotoxicity of Quinazolinone Derivatives Against MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer) Cell Lines. [5]

CompoundCell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
5a Ph2-Me-C₆H₄-HCT-1167.154.87
5d 4-OMe-C₆H₄Ph-MCF-728.8424.99
10a ---MCF-762.2918.88
10b 4-F-benzyl--MCF-741.4716.30
10f 4-F-benzyl-4-FHCT-11640.3510.08

Table 2: Cytotoxicity of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. [1]

CompoundCell LineIncubation TimeIC₅₀ (µM)
II K562 (Leukemia)48h100 - 400
IV K562 (Leukemia)48h100 - 400
II HUVEC (Normal)48h100 - 400
IV HUVEC (Normal)48h100 - 400

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[6][8]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][9]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.[7] The plate can be wrapped in foil and placed on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[6][7] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[4]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[4][10]

Materials:

  • 96-well flat-bottom plates

  • Cells and culture medium

  • Test compound

  • LDH assay kit (containing LDH reaction mixture, lysis buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[4]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can also be used.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[4]

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[13][14] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[15][16]

Materials:

  • White-walled 96-well plates

  • Cells and culture medium

  • Test compound

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[16]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Visualizations

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells and Incubate (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay readout Spectrophotometer/ Luminometer Reading mtt_assay->readout ldh_assay->readout caspase_assay->readout data_analysis Calculate % Viability/ Cytotoxicity and IC50 readout->data_analysis

Caption: Experimental workflow for evaluating cytotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound mitochondrion Mitochondrion compound->mitochondrion Induces Stress death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3/7 (Executioner Caspases) caspase8->caspase37 cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Generalized apoptosis signaling pathway.

References

Application Notes and Protocols for Mechanism of Action Studies of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct mechanism of action studies for 6-methylquinazoline-2,4(1H,3H)-dione are not extensively available in the public domain. The following application notes and protocols are based on the well-documented activities of the broader quinazoline-2,4(1H,3H)-dione chemical class. Researchers should validate these potential mechanisms for the specific compound of interest.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These activities include anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects.[4] The biological effects of these compounds are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. This document outlines potential mechanisms of action for this compound based on studies of analogous compounds and provides detailed protocols for their investigation.

Potential Mechanisms of Action

Based on the literature for the quinazolinedione scaffold, two of the most prominent potential mechanisms of action are antibacterial activity via inhibition of bacterial topoisomerases and anticancer activity through modulation of cellular signaling pathways .

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[4][5][6][7] This mode of action is analogous to that of fluoroquinolone antibiotics.[4] Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

Signaling Pathway Diagram:

DNA_Gyrase_Inhibition This compound This compound DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV This compound->DNA Gyrase / Topoisomerase IV Inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase / Topoisomerase IV->DNA Replication & Repair Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Leads to

Caption: Putative inhibitory action on bacterial DNA replication.

Anticancer Mechanism: Modulation of Wnt Signaling Pathway

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exert anticancer effects by modulating crucial signaling pathways, including the Wnt signaling pathway.[2] The Wnt pathway is fundamental in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell growth and survival.

Signaling Pathway Diagram:

Wnt_Signaling_Inhibition This compound This compound Wnt Signaling Pathway Wnt Signaling Pathway This compound->Wnt Signaling Pathway Inhibition β-catenin Degradation β-catenin Degradation Wnt Signaling Pathway->β-catenin Degradation Prevents inhibition of Gene Transcription (e.g., c-myc, cyclin D1) Gene Transcription (e.g., c-myc, cyclin D1) β-catenin Degradation->Gene Transcription (e.g., c-myc, cyclin D1) Suppresses Tumor Progression Tumor Progression Gene Transcription (e.g., c-myc, cyclin D1)->Tumor Progression Blocks

Caption: Proposed modulation of the Wnt signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described below. This data is for illustrative purposes and would need to be determined experimentally for this compound.

Assay Type Target Organism/Cell Line Parameter Hypothetical Value (μM)
Antibacterial Activity Staphylococcus aureusMIC16
Escherichia coliMIC32
Enzyme Inhibition S. aureus DNA GyraseIC₅₀5.2
Human Topoisomerase IIIC₅₀> 100
Anticancer Activity MCF-7 (Breast Cancer)IC₅₀8.5
HCT116 (Colon Cancer)IC₅₀12.1
Wnt Pathway Inhibition HCT116 (TOP/FOP Flash Assay)IC₅₀10.3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the determination of the MIC of this compound against Gram-positive and Gram-negative bacteria using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Diagram:

MIC_Workflow A Prepare compound stock solution B Serial dilution in 96-well plate A->B C Inoculate with bacterial culture B->C D Incubate at 37°C for 24h C->D E Determine MIC by visual inspection D->E Cell_Viability_Workflow A Seed cancer cells in 96-well plate B Treat with compound for 48-72h A->B C Add MTT reagent B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

References

Application Notes & Protocols for High-Throughput Screening of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for utilizing 6-methylquinazoline-2,4(1H,3H)-dione in high-throughput screening (HTS) campaigns. The protocols detailed below are based on established methodologies for screening quinazoline-based compounds and are adaptable for various biological targets. This document will focus on a hypothetical application in cancer drug discovery, a field where quinazoline derivatives have shown significant promise.

Introduction to this compound

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, known to be a core component of compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The 6-methyl substitution on this core structure can influence the compound's physiochemical properties and its interaction with biological targets. High-throughput screening of this compound and its analogs is a critical step in identifying novel lead compounds for therapeutic development.

Target Focus: Kinase Inhibition in Oncology

Many quinazoline derivatives are potent inhibitors of various protein kinases that are implicated in cancer progression.[3] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways, is a common feature of many tumors.[3][4] Therefore, a primary application of this compound in HTS is the identification of novel kinase inhibitors.

Experimental Protocols

The following protocols describe a biochemical (enzyme-based) assay and a cell-based assay suitable for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Kinase Inhibition (e.g., VEGFR-2)

This protocol outlines a method to identify direct inhibitors of a purified kinase enzyme.

1. Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • This compound compound library (10 mM in DMSO)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white, low-volume plates

  • Positive control inhibitor (e.g., Cabozantinib)[4]

  • Negative control (DMSO)

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of compounds from the library plates into the 384-well assay plates. Dispense DMSO and the positive control inhibitor into their respective control wells.

  • Enzyme Addition: Add 5 µL of VEGFR-2 kinase solution (e.g., 2 ng/µL in kinase assay buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate (e.g., 0.2 mg/mL) and ATP (concentration at or near the Kₘ for VEGFR-2) in kinase assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a two-step addition of ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Protocol 2: Cell-Based HTS for Antiproliferative Activity

This protocol uses a cell viability assay to screen for compounds that inhibit the proliferation of cancer cells that are dependent on specific kinase signaling pathways.

1. Materials and Reagents:

  • HCT-116 (human colorectal carcinoma) cell line, known to overexpress c-Met and VEGFR-2.[4]

  • Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound compound library (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates.

  • Positive control (e.g., a known cytotoxic agent).

  • Negative control (DMSO).

2. Assay Procedure:

  • Cell Seeding: Harvest and count HCT-116 cells. Dilute the cells in culture medium to a final concentration of 2,500 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a positive control to the respective control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Data Presentation

Quantitative data from primary screens and subsequent dose-response experiments should be compiled for clear comparison. The tables below present hypothetical data for this compound and related analogs based on published data for similar compound classes.

Table 1: Hypothetical Biochemical Inhibitory Activity of Quinazoline-2,4-dione Analogs

Compound IDTarget KinaseIC₅₀ (µM)
This compound VEGFR-2 0.150
Analog AVEGFR-20.085
Analog BVEGFR-21.250
Analog Cc-Met0.090
This compound c-Met 0.220

IC₅₀ values are representative and based on data for 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.[4]

Table 2: Hypothetical Antiproliferative Activity of Quinazoline-2,4-dione Analogs

Compound IDCell LineIC₅₀ (µM)
This compound HCT-116 5.50
Analog AHCT-1162.75
Analog BHCT-11625.00
This compound WI38 (Normal Cells) >50
Analog AWI38 (Normal Cells)>50

IC₅₀ values are representative and based on data for 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.[4]

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Library Compound Library (this compound) Assay_Plates 384-well Assay Plates Compound_Library->Assay_Plates Compound Plating Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Assay_Plates->Biochemical_Assay Reagent Addition Cell_Based_Assay Cell-Based Assay (e.g., Antiproliferative) Assay_Plates->Cell_Based_Assay Cell Seeding & Dosing Data_Acquisition Data Acquisition (Plate Reader) Biochemical_Assay->Data_Acquisition Cell_Based_Assay->Data_Acquisition Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Primary Hits SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Confirmed Hits

Caption: High-Throughput Screening Workflow for this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates AKT Akt PI3K->AKT AKT->Transcription Regulates Compound 6-methylquinazoline- 2,4(1H,3H)-dione Compound->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-methylquinazoline-2,4(1H,3H)-dione from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities largely depend on the synthetic route. However, they typically include unreacted starting materials such as 2-amino-5-methylbenzoic acid or its derivatives, cyclization precursors, and partially reacted intermediates. Side-reactions may also produce isomeric or polymeric byproducts.

Q2: Which analytical techniques are best for assessing the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for quickly assessing the number of components in your crude mixture and for optimizing solvent systems for column chromatography. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. 1H NMR can help identify the presence of starting materials or known byproducts by comparing the crude spectrum to that of the pure compound[1][2].

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and widely used methods for purifying quinazolinone derivatives are recrystallization and flash column chromatography.[3][4][5] The choice between them depends on the nature of the impurities and the required final purity. Often, a combination of both methods yields the best results.

Q4: How do I select an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. Common solvents to test for quinazolinone derivatives include ethanol, methanol, and mixtures involving ethyl acetate.[4] Small-scale solubility tests are crucial for identifying the optimal solvent or solvent pair.

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try using a larger volume of solvent, cooling the solution more slowly, or switching to a lower-boiling point solvent. Vigorous scratching of the inner wall of the flask with a glass rod can also help induce crystallization.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Purity After Recrystallization

If your product is still impure after one round of recrystallization, consider the following:

  • Insoluble Impurities: If you observe solid material in your hot, dissolved solution, these are likely insoluble impurities. A hot filtration step should be performed to remove them before allowing the solution to cool.

  • Soluble Impurities: If the impurities have similar solubility profiles to your target compound, a single recrystallization may not be sufficient. Consider a second recrystallization or an alternative purification method like column chromatography.

  • Incorrect Solvent Choice: The chosen solvent may not be optimal. Re-evaluate solvent choice by performing small-scale solubility tests with a range of solvents.

Problem 2: Poor Separation During Column Chromatography

Effective separation by column chromatography depends on several factors.

  • Inappropriate Solvent System: The polarity of the eluent is critical. If your compound elutes too quickly (high Rf value on TLC), decrease the eluent's polarity. If it doesn't move from the baseline (low Rf), increase the polarity. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.[3]

  • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. Use a larger column or reduce the amount of sample.

  • Improper Column Packing: Channels or cracks in the stationary phase (silica gel) will lead to poor separation. Ensure the silica is packed uniformly as a slurry and is never allowed to run dry.

The following diagram illustrates a logical workflow for troubleshooting purification issues.

Caption: Troubleshooting workflow for purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. Ethanol is often a good starting point for quinazolinone derivatives.[4]

  • Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of the test solvent (e.g., ethanol). If it dissolves immediately, the compound is too soluble at room temperature. If it doesn't dissolve, heat the test tube gently. An ideal solvent will dissolve the compound when hot but allow crystals to form upon cooling.

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

ParameterRecommended Value/Solvent
Initial Test SolventEthanol
Cooling MethodSlow cooling to RT, then ice bath
Washing SolventIce-cold ethanol

Table 1: Recommended Parameters for Recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities.

ColumnWorkflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. Optimize Eluent via TLC pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for column chromatography.

  • Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Solvent System (Eluent) Selection: Use TLC to determine an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). For quinazolinone derivatives, systems like dichloromethane/methanol or ethyl acetate/hexanes are common starting points.[1][5] Adjust the ratio until the desired compound has an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent itself or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to separate the components.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Value/System
Stationary PhaseSilica Gel (230-400 mesh)
Common Eluent SystemsDichloromethane/Methanol (e.g., 100:1)
Ethyl Acetate/Petroleum Ether (e.g., 100:1)
Target TLC Rf~0.2 - 0.4

Table 2: Recommended Parameters for Column Chromatography.

References

Overcoming solubility issues of 6-methylquinazoline-2,4(1H,3H)-dione in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 6-methylquinazoline-2,4(1H,3H)-dione in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is happening and how can I prevent it?

A1: This phenomenon is commonly referred to as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. The DMSO disperses, leaving the compound to precipitate out of the solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay, as higher concentrations can be toxic to cells.[1][2] Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[2]

  • Modify the Dilution Procedure:

    • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[3]

    • Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.[3] This gradual addition can prevent the rapid change in solvent polarity that causes precipitation.

  • Use a Co-solvent System: Consider using a mixture of solvents to improve solubility. Water-miscible organic solvents can enhance the solubility of poorly water-soluble compounds.[4][5]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results are a common consequence of poor compound solubility. If the compound precipitates, the actual concentration in your assay will be lower and more variable than intended, leading to unreliable data.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of quinazoline derivatives for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds. While soluble in alcohol, DMSO is generally preferred for achieving higher stock concentrations.[6][7]

Q4: Can pH adjustment of the buffer or medium improve the solubility of this compound?

A4: Yes, the solubility of quinazoline derivatives can be pH-dependent due to the presence of basic nitrogen atoms in the quinazoline scaffold.[8] These compounds are generally more soluble in acidic conditions where they can become ionized. However, it is critical to ensure that any pH change is compatible with your specific biological assay and does not affect the stability of the compound or the health of the cells.

Q5: Are there more advanced methods to overcome severe solubility issues with this compound?

A5: For compounds with very poor aqueous solubility, advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that enhance their apparent water solubility.[8][9][10][11]

  • Solid Dispersions: The compound can be dispersed at a molecular level within a hydrophilic polymer matrix. This reduces the particle size and can convert the drug to a more soluble amorphous state.[8]

Quantitative Data Summary

Compound/Derivative ClassSolvent/SystemSolubilityReference
Quinazoline-2,4(1H,3H)-dioneWaterInsoluble[6][7]
Quinazoline-2,4(1H,3H)-dioneAlcoholSoluble[6][7]
Quinazoline DerivativesDMSOGenerally Soluble[12]
Quinazoline DerivativesN,N-dimethylformamide (DMF)Generally Soluble[12]
Quinazoline DerivativesTetrahydrofuran (THF)Varies[12]
Quinazoline DerivativesEthyl AcetateVaries[12]
Quinazoline DerivativesAqueous Buffers (pH dependent)More soluble at lower (acidic) pH[1][3][8][9][13]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for preparing a standard 10 mM stock solution of this compound.

Materials:

  • This compound (MW: 176.17 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.76 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex to ensure any precipitate is redissolved.

Protocol 2: Preparation of a Working Solution using a Co-solvent System

This protocol provides a method for preparing a working solution in cell culture media using a co-solvent to mitigate precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and mix thoroughly.

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture medium for your experiment. For instance, add the 100 µL of the intermediate dilution to 9.9 mL of pre-warmed medium.

  • Mixing: Mix gently by inverting the tube or pipetting up and down.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound-cyclodextrin complex to enhance aqueous solubility using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Slurry Formation: Place the appropriate amount of HP-β-CD in a mortar and add a small amount of deionized water to form a thick paste.

  • Kneading: Add the this compound powder to the paste and knead the mixture for 30-60 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until a solid mass is formed.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle. This powder can then be dissolved in your aqueous assay buffer.

Visualizations

Signaling Pathway Diagram

Quinazoline-2,4(1H,3H)-dione derivatives have been reported to modulate various signaling pathways in cancer cells, including STAT3 and FOXO3a signaling.[14][15] The inhibition of these pathways can disrupt processes that lead to excessive cell growth and proliferation.[14]

compound This compound stat3 STAT3 Pathway compound->stat3 foxo3a FOXO3a Pathway compound->foxo3a proliferation Cell Proliferation & Survival stat3->proliferation apoptosis Apoptosis foxo3a->apoptosis

Caption: Potential signaling pathway interactions.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for selecting a solubilization strategy for this compound.

start Start: Poorly Soluble Compound strategy1 Strategy 1: Co-solvent System (e.g., DMSO ≤ 0.5%) start->strategy1 check1 Solubility Sufficient? strategy1->check1 strategy2 Strategy 2: pH Adjustment (If assay compatible) check2 Solubility Sufficient? strategy2->check2 strategy3 Strategy 3: Cyclodextrin Complexation check3 Solubility Sufficient? strategy3->check3 strategy4 Strategy 4: Solid Dispersion check1->strategy2 No success Proceed with Biological Assay check1->success Yes check2->strategy3 No check2->success Yes check3->strategy4 No check3->success Yes

Caption: Workflow for selecting a solubilization strategy.

References

Technical Support Center: Optimizing Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-methylquinazoline-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common starting material is 2-amino-5-methylbenzoic acid or its corresponding amide, 2-amino-5-methylbenzamide. These are commercially available and serve as excellent precursors for building the quinazolinedione ring system.

Q2: Which synthetic routes are recommended for a high-yield synthesis of this compound?

A2: Several high-yield methods have been reported. A one-pot synthesis starting from 2-amino-5-methylbenzamide using di-tert-butyl dicarbonate and a DMAP catalyst has been shown to produce the desired product in excellent yields (around 87%).[1][2] Another efficient and environmentally friendly one-pot method involves the reaction of 2-amino-5-methylbenzoic acid with potassium cyanate in water, followed by cyclization with sodium hydroxide.[3]

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: Reaction conditions vary depending on the chosen synthetic route. For instance, the DMAP-catalyzed one-pot synthesis is typically carried out in an organic solvent like dichloromethane at room temperature. The aqueous one-pot method from 2-amino-5-methylbenzoic acid is also performed at room temperature. It is crucial to follow the specific protocol for the chosen method to achieve optimal results.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What is the best way to purify the final product?

A5: Purification methods depend on the impurities present. For the one-pot synthesis from 2-amino-5-methylbenzoic acid in water, the product often precipitates out in high purity and can be isolated by simple filtration.[3] In other cases, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel may be necessary to remove any byproducts or unreacted starting materials.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst/reagents. 4. Poor quality of starting materials. 5. Incorrect solvent.1. Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. 2. Optimize the reaction temperature. Some cyclization steps may require heating. 3. Use fresh, high-purity reagents and catalysts. Ensure the correct stoichiometry is used. 4. Verify the purity of starting materials (e.g., 2-amino-5-methylbenzoic acid) by melting point or spectroscopic methods. 5. Ensure the solvent is appropriate for the chosen reaction and is anhydrous if required.
Formation of Multiple Products (Side Reactions) 1. Unwanted side reactions due to harsh conditions. 2. For reactions involving urea, thermal decomposition of urea can lead to byproducts. 3. Incomplete cyclization of the intermediate urea derivative.1. Use milder reaction conditions (e.g., lower temperature, alternative reagents). 2. Control the reaction temperature carefully when using urea. 3. Ensure complete cyclization by adjusting the base concentration or reaction time.
Difficulty in Product Purification 1. Presence of highly polar impurities. 2. Co-precipitation of starting materials with the product. 3. Product is insoluble in common recrystallization solvents.1. Wash the crude product with water to remove polar impurities. Consider column chromatography with a suitable solvent system. 2. Optimize the precipitation/crystallization conditions (e.g., pH adjustment, solvent choice). 3. Screen a variety of solvents for recrystallization. If the product is highly insoluble, trituration with a suitable solvent might be effective.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., moisture, atmosphere). 3. Fluctuations in reaction temperature.1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Ensure consistent reaction setup, including the use of dry glassware and an inert atmosphere if the reaction is sensitive to air or moisture. 3. Use a reliable heating source with accurate temperature control.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Analogs

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
2-Amino-5-methylbenzamide(Boc)₂O, DMAPCH₂Cl₂Room Temp.12 h87[1][2]
2-Amino-5-methylbenzoic acidKOCN, NaOHWaterRoom Temp.12 h (urea formation) + 4 h (cyclization)High (not specified)[3]
2-Amino-5-chlorobenzamide(Boc)₂O, DMAPCH₂Cl₂Room Temp.12 h93[1]
2-Amino-5-bromobenzamide(Boc)₂O, DMAPCH₂Cl₂Room Temp.12 h97[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Amino-5-methylbenzamide[1][2]

This protocol describes a high-yield, one-pot synthesis of this compound.

Materials:

  • 2-Amino-5-methylbenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in dichloromethane (10 mL), add di-tert-butyl dicarbonate (1.2 mmol) and DMAP (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Aqueous One-Pot Synthesis from 2-Amino-5-methylbenzoic Acid[3]

This protocol outlines an environmentally friendly synthesis of this compound in water.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a suspension of 2-amino-5-methylbenzoic acid (10 mmol) in deionized water (20 mL), add a solution of potassium cyanate (12 mmol) in deionized water (10 mL) dropwise.

  • Stir the mixture at room temperature for 12 hours to form the urea intermediate.

  • Add solid sodium hydroxide (20 mmol) portion-wise to the reaction mixture.

  • Continue stirring for another 4 hours at room temperature to effect cyclization.

  • Carefully adjust the pH of the reaction mixture to <1 with concentrated HCl to precipitate the product.

  • Filter the white precipitate, wash with water until the pH of the filtrate is neutral.

  • Dry the product under vacuum.

Visualizations

experimental_workflow_protocol_1 start Start reactants Mix 2-amino-5-methylbenzamide, (Boc)₂O, and DMAP in CH₂Cl₂ start->reactants stir Stir at Room Temperature for 12 hours reactants->stir monitor Monitor by TLC stir->monitor quench Quench with 1 M HCl monitor->quench Reaction Complete workup Aqueous Workup: - Separate layers - Wash with NaHCO₃ & Brine - Dry over Na₂SO₄ quench->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify (optional) concentrate->purify product This compound concentrate->product If pure purify->product If needed

Caption: Experimental workflow for the one-pot synthesis from 2-amino-5-methylbenzamide.

troubleshooting_low_yield start Low/No Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time check_conditions Review Reaction Conditions complete->check_conditions temp Suboptimal Temperature? check_conditions->temp reagents Reagent/Catalyst Issue? check_conditions->reagents materials Poor Starting Material Quality? check_conditions->materials optimize_temp Optimize Temperature temp->optimize_temp fresh_reagents Use Fresh/Pure Reagents reagents->fresh_reagents verify_sm Verify Starting Material Purity materials->verify_sm

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting guide for the synthesis of quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of quinazoline-2,4-diones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired quinazoline-2,4-dione product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline-2,4-dione synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Certain classical methods may necessitate high temperatures (over 120°C) and pressure.[1] In contrast, many modern catalytic approaches function under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to identify the optimal condition.

    • Reaction Time: The duration of the reaction can range from a few hours to more than a day.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the ideal reaction time and confirm the consumption of the starting material.

    • Solvent: The solvent can significantly influence the yield. Common solvents for this synthesis include ethanol, toluene, and DMF.[1] In some instances, solvent-free conditions, especially with microwave irradiation, can lead to improved yields.[1]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your reactants, particularly the anthranilic acid derivative and the amine or amide source, as impurities can interfere with the reaction.[1]

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products. Carefully check the stoichiometry of your reagents.

  • Moisture and Air Sensitivity: Some reagents and intermediates in the synthesis may be sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive compounds.

  • Inefficient Cyclization: The final ring-closing step to form the quinazoline-2,4-dione can be challenging.

    • Catalyst: The choice and amount of catalyst can be crucial. For instance, in a one-pot synthesis from 2-aminobenzamides, 4-dimethylaminopyridine (DMAP) was found to be an effective catalyst.[2]

    • Dehydrating Agent: In reactions that produce water as a byproduct, the use of a dehydrating agent or a Dean-Stark apparatus can drive the equilibrium towards product formation.

2. Product Purification Challenges

Question: I am struggling to purify my synthesized quinazoline-2,4-dione. What are the recommended purification techniques?

Answer: Purification can be challenging due to the product's solubility and potential instability. Here are some common and effective methods:

  • Recrystallization: If your product is a solid, recrystallization is often a highly effective method for purification.[1] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

  • Column Chromatography: For complex mixtures or products that are oils, column chromatography using silica gel is a standard technique.[1] A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often employed to separate the desired product from impurities.

  • Washing: In some cases, if the product is insoluble in a particular solvent while the impurities are soluble, simple washing can be an effective purification step. For instance, some quinoline-3,4-diones, a related class of compounds, could be purified by washing with ether.

3. Issues with Specific Synthetic Methods

Question: I am encountering difficulties with the Niementowski synthesis of quinazoline-2,4-diones. What are the common challenges with this method?

Answer: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classic and widely used method. However, it is often associated with harsh reaction conditions.[1]

Challenges and Solutions for Niementowski Synthesis:

  • High Temperatures: This reaction typically requires high temperatures, which can lead to the degradation of starting materials or the final product.[1]

    • Solution: Microwave irradiation has been demonstrated to be an effective alternative to conventional heating, often resulting in shorter reaction times and higher yields under milder conditions.[1]

  • Low Yields: The yields can be inconsistent and depend on the specific substrates used.

    • Solution: The use of a catalyst or a modified procedure, such as the Niementowski modification of the Friedlander synthesis using isatoic anhydride, can enhance the yields.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of Quinazoline-2,4-dione (5a) from 2-Aminobenzamide (1a) using (Boc)2O [2]

EntryCatalystBaseSolventYield of 3a (%)Yield of 5a (%)
1DMAPEt3NCH2Cl2933
2-Et3NCH2Cl2913
3DMAP-CH2Cl2-79
4--CH2Cl21047
5TBD-CH2Cl2-No Reaction
6DBU-CH2Cl2-No Reaction
7DABCO-CH2Cl2-No Reaction
8DMAP-THF-61
9DMAP-DMF-58
10DMAP-CH3CN-94

Reaction conditions: 1a (1 mmol), (Boc)2O (1.5 mmol), catalyst (0.1 mmol), solvent (3 mL), room temperature, 12 h.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides [2]

To a solution of the respective 2-aminobenzamide (1.0 mmol) in acetonitrile (10 mL), di-tert-butyl dicarbonate ((Boc)2O, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours. The resulting solid is collected by filtration, washed with acetonitrile (3 mL), and dried to yield the desired quinazoline-2,4-dione. For less reactive substrates, the reaction may be heated to reflux or subjected to microwave irradiation to achieve complete conversion.[2]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_cyclization Investigate Cyclization Step start->check_cyclization optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect Temp? optimize_time Optimize Reaction Time check_conditions->optimize_time Incomplete Reaction? optimize_solvent Screen Solvents check_conditions->optimize_solvent Poor Solubility/Reactivity? purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Suspected? check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry Incorrect Ratios? use_inert Use Inert Atmosphere check_reagents->use_inert Air/Moisture Sensitive? optimize_catalyst Optimize Catalyst/Conditions check_cyclization->optimize_catalyst Inefficient Ring Closure? success Improved Yield optimize_temp->success optimize_time->success optimize_solvent->success purify_reagents->success check_stoichiometry->success use_inert->success optimize_catalyst->success

Caption: Troubleshooting workflow for low or no product yield in quinazoline-2,4-dione synthesis.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid wash Washing with appropriate solvent start->wash Insoluble Product, Soluble Impurities recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No (Oil/Complex Mixture) pure_product Pure Product recrystallize->pure_product column->pure_product wash->pure_product

Caption: Decision tree for selecting a purification strategy for quinazoline-2,4-diones.

References

Technical Support Center: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-methylquinazoline-2,4(1H,3H)-dione.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

  • Answer: Low or no product yield is a frequent challenge. A systematic evaluation of your experimental setup is key to pinpointing the issue.

Possible CauseTroubleshooting Steps & Solutions
Poor Quality of Starting Materials Verify the purity of 2-amino-5-methylbenzoic acid and urea. Impurities can lead to side reactions. Purify starting materials if necessary (e.g., recrystallization of 2-amino-5-methylbenzoic acid).
Suboptimal Reaction Temperature The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. If it is too high, it could lead to the decomposition of reactants or products. A temperature screen (e.g., 150°C, 160°C, 170°C) can help identify the optimal condition.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the specified reaction time, consider extending the duration of the reaction.
Inefficient Cyclization of Urea Intermediate The formation of the quinazolinedione occurs via a urea intermediate. Inefficient cyclization can be a bottleneck. Ensure the reaction conditions (e.g., temperature, catalyst if applicable) are optimal for the cyclization step.
Product Loss During Workup The product is a solid. Ensure complete precipitation from the reaction mixture upon cooling and acidification. Wash the crude product with an appropriate solvent (e.g., cold water, ethanol) to remove soluble impurities without dissolving a significant amount of the product.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product is impure, as indicated by techniques like NMR or LC-MS. What are the common impurities and how can I remove them?

  • Answer: Impurities can arise from unreacted starting materials, side reactions, or decomposition.

Possible ImpurityIdentificationPurification Method
Unreacted 2-amino-5-methylbenzoic acid Can be detected by TLC and NMR (presence of characteristic aromatic and carboxylic acid protons).Recrystallization from a suitable solvent (e.g., ethanol, acetic acid). Washing the crude product with a solvent in which the starting material is soluble but the product is not.
(2-carboxy-4-methylphenyl)urea This is the intermediate that may not have cyclized. It will have a different NMR and mass spectrum from the final product.Column chromatography on silica gel. Recrystallization may also be effective if the solubility properties are sufficiently different.
Polymeric byproducts Often appear as an insoluble, amorphous solid.Filtration. If the polymer is soluble, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A common and effective method is the reaction of 2-amino-5-methylbenzoic acid with urea. This one-step synthesis is often preferred for its simplicity and relatively high yields.

Q2: What are the primary side reactions to be aware of in the synthesis of this compound from 2-amino-5-methylbenzoic acid and urea?

The main side reaction is the incomplete cyclization of the (2-carboxy-4-methylphenyl)urea intermediate. This can occur if the reaction temperature is too low or the reaction time is too short. At excessively high temperatures, decomposition of the starting materials or the product can also occur, leading to a range of byproducts and a lower yield.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., ethyl acetate/hexane or chloroform/methanol) should be chosen to achieve good separation between the starting material (2-amino-5-methylbenzoic acid), the intermediate ((2-carboxy-4-methylphenyl)urea), and the final product (this compound).

Q4: What are the recommended purification techniques for this compound?

Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol, acetic acid, or DMF/water mixtures. For more challenging separations, column chromatography on silica gel can be employed.

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinazoline-2,4-diones

Starting MaterialsReagents/ConditionsProductYield (%)Reference
2-AminobenzamidesDi-tert-butyl dicarbonate, DMAPQuinazoline-2,4-diones87% for 6-methyl derivative[1]
Anthranilic acidsPotassium cyanate, NaOH, HClQuinazoline-2,4-dionesNear-quantitative[2]
Anthranilic estersN-pyridyl Ureas3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dionesup to 89%[3]
2-AminobenzonitrileCarbon dioxideQuinazoline-2,4(1H,3H)-dione-[4]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound from 2-amino-5-methylbenzoic acid and Urea

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-methylbenzoic acid

  • Urea

  • Sand bath or heating mantle

  • Round bottom flask

  • Condenser

  • Beaker

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: In a round bottom flask, thoroughly mix 2-amino-5-methylbenzoic acid and a molar excess of urea (e.g., 2-3 equivalents).

  • Heating: Heat the mixture in a sand bath or with a heating mantle to a temperature of 150-160°C. The mixture will melt and ammonia gas will be evolved. Use a condenser to prevent loss of reactants.

  • Reaction Monitoring: Maintain the temperature and continue heating for the recommended time (typically 2-4 hours). Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The mixture will solidify.

  • Isolation of Crude Product: Add hot water to the solidified mass and stir to break it up. Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining urea and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous acetic acid, to obtain pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 2-amino-5-methylbenzoic_acid 2-amino-5-methylbenzoic acid Intermediate (2-carboxy-4-methylphenyl)urea 2-amino-5-methylbenzoic_acid->Intermediate + Urea - NH3 Urea Urea Product This compound Intermediate->Product Cyclization - H2O Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Low Temp / Short Time Decomposition Decomposition Products Intermediate->Decomposition High Temp Product->Decomposition

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Monitor_Reaction Monitor Reaction by TLC Optimize_Temp->Monitor_Reaction Monitor_Reaction->Optimize_Temp Incomplete Reaction Purification Purification Strategy Monitor_Reaction->Purification Reaction Complete Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Column_Chromatography Column Chromatography Purification->Column_Chromatography Oily/Amorphous Solid Success Pure Product, Good Yield Recrystallization->Success Column_Chromatography->Success Purify_Reagents->Start

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purity Enhancement of 6-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 6-methylquinazoline-2,4(1H,3H)-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Presence of unreacted starting materials (e.g., 2-amino-5-methylbenzamide).Utilize column chromatography for purification. A silica gel stationary phase with a suitable eluent system should effectively separate the product from more polar starting materials.
Formation of side products.Characterize the impurities using techniques like LC-MS and NMR to understand their structure. This will help in selecting the most appropriate purification method. Recrystallization or column chromatography are primary methods to remove byproducts.

Issue 2: Difficulty in Removing a Persistent Impurity

Potential Cause Suggested Solution
Co-elution of the impurity with the product during column chromatography.Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may improve separation. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system could be trialed.
Similar solubility of the impurity and the product in the recrystallization solvent.Experiment with different recrystallization solvents or solvent mixtures. A solvent in which the impurity is either very soluble or very insoluble at all temperatures is ideal.
The impurity is an isomer of the desired product.Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for separating closely related isomers.

Issue 3: Poor Yield After Purification

Potential Cause Suggested Solution
Product loss during column chromatography.Ensure proper column packing to avoid channeling. Avoid overloading the column with the crude product. Collect smaller fractions and analyze them by TLC to prevent mixing of pure fractions with impure ones.
Low recovery from recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation. If the product is still soluble in the cold solvent, consider placing the flask in an ice bath to induce further precipitation.
Premature crystallization during hot filtration in recrystallization.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: While specific byproducts can vary based on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-methylbenzamide or 2-amino-5-methylbenzonitrile.

  • Intermediates: Depending on the reaction pathway, partially reacted intermediates may be present.

  • Side Products: Products from side reactions, which could include isomers or related quinazoline derivatives.

Q2: What is a recommended solvent system for column chromatography to purify this compound?

A2: A good starting point for developing a solvent system for column chromatography on silica gel is a mixture of a non-polar solvent and a polar solvent. Based on the purification of similar compounds, the following systems can be considered[1][2]:

Solvent System Typical Ratio (v/v) Notes
Dichloromethane/Methanol100:1A good starting point for many quinazolinone derivatives[1]. The polarity can be increased by adding more methanol if the product does not move from the baseline on TLC.
Chloroform/Methanol50:0.2Has been used for the purification of related dimethoxyquinazoline-2,4(1H,3H)-dione derivatives[2].
Hexane/Ethyl AcetateGradientA common system for separating compounds of medium polarity. Start with a low percentage of ethyl acetate and gradually increase the polarity.

It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Ethanol has been reported as a recrystallization solvent for similar quinazolinone derivatives. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experimentation with other polar solvents like methanol or isopropanol, or solvent mixtures, may also yield good results.

Q4: How can I monitor the purity of my this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to optimize the solvent system for column chromatography. A common eluent for TLC of related compounds is a mixture of chloroform and methanol (e.g., 9.8:0.2 or 9.5:0.5 v/v)[2].

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q5: What are the expected NMR spectral data for pure this compound?

A5: The following NMR data has been reported for this compound in DMSO-d₆[1]:

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Use silica gel (e.g., 230-400 mesh) as the stationary phase.

    • The column can be packed as a slurry by mixing the silica gel with the initial eluent and pouring it into the column, or by dry packing followed by careful wetting with the eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start eluting with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Crude this compound tlc TLC Analysis start->tlc recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography tlc->column_chrom Optimize Eluent purity_check Purity Assessment (HPLC, NMR) column_chrom->purity_check recrystallization->purity_check purity_check->recrystallization Further Purification Needed end Pure this compound purity_check->end Purity > 98% troubleshooting_logic cluster_methods Purification Methods cluster_analysis Analysis start Impure Product analyze Analyze Purity (TLC, HPLC, NMR) start->analyze purity_low Purity Below Target? col_chrom Column Chromatography purity_low->col_chrom Yes end Pure Product purity_low->end No recrystal Recrystallization col_chrom->recrystal Impurities Persist col_chrom->analyze prep_hplc Preparative HPLC recrystal->prep_hplc Isomers Suspected recrystal->analyze prep_hplc->analyze analyze->purity_low

References

Stability of 6-methylquinazoline-2,4(1H,3H)-dione in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-methylquinazoline-2,4(1H,3H)-dione in Dimethyl Sulfoxide (DMSO) solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in a DMSO stock solution?

A1: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in DMSO. The stability of quinazoline derivatives in DMSO can be variable, with some compounds showing instability and others being stable for extended periods.[1][2][3] Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific laboratory conditions.

Q2: What are the general recommendations for preparing and storing stock solutions of quinazoline derivatives in DMSO?

A2: To maximize the shelf-life of your this compound DMSO stock solution, the following general best practices are recommended:

  • Use Anhydrous DMSO: Use high-purity, anhydrous DMSO to prepare your stock solution.

  • Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4]

  • Storage Temperature: For optimal stability, it is recommended to store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]

Q3: How does the stability of this compound compare to other quinazoline derivatives in DMSO?

A3: The stability of quinazoline derivatives in DMSO varies significantly. For instance, some derivatives have been found to be stable for over 200 hours at room temperature, while others show immediate modifications upon dissolution.[1][2] It is important to note that these are not for this compound and should be used as a general reference only. The stability of a specific compound can differ significantly based on its unique structure.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in the DMSO stock solution upon thawing. The compound may have low solubility at lower temperatures or the concentration may be too high.1. Attempt to redissolve the precipitate by gentle warming (e.g., to 37°C) and vortexing/sonication. 2. If it redissolves, consider preparing smaller aliquots for single use to minimize the time the solution spends at room temperature. 3. If the precipitate does not redissolve, the solution should be discarded. Prepare a fresh stock solution, potentially at a lower concentration.[1]
Inconsistent or weaker than expected biological activity in experiments. The compound may have degraded in the DMSO stock solution or in the cell culture media during the experiment.1. Prepare a fresh stock solution of this compound in DMSO. 2. Perform a stability assessment of your stock solution (see Experimental Protocols below). 3. For experiments with long incubation times, consider replenishing the media with freshly diluted compound at regular intervals.[4]
Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS). This is a strong indication of compound degradation.1. Confirm the identity of the new peaks as degradation products. 2. Re-evaluate your storage and handling procedures. 3. It is recommended to perform a systematic stability study to understand the degradation profile.

Stability of Quinazoline Derivatives in DMSO (Literature Data)

The following table summarizes stability data found for various quinazoline derivatives in DMSO. This data is for reference only and may not be representative of the stability of this compound.

Quinazoline DerivativeConcentrationStorage ConditionsStability PeriodAnalytical Method
BG118910⁻³ MKept in dark at 22°C552 hoursUV-Vis Spectroscopy
BG119010⁻³ MKept in dark at 22°C216 hoursUV-Vis Spectroscopy
Unspecified Quinazoline DerivativesNot specified0.2% DMSOUp to 96 hoursHPLC
3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188)10⁻³ MNot specifiedUnstable, modifications observed immediatelyUV-Vis Spectroscopy

Table adapted from BenchChem technical support documentation.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC

This protocol provides a general procedure to assess the stability of this compound in a DMSO stock solution.

1. Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[1]

3. Initial Analysis (Time = 0):

  • Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.

  • Inject the diluted sample into the HPLC system.

  • Record the chromatogram and determine the peak area and retention time of the this compound peak. This will serve as the baseline (100% initial concentration).[1]

4. Storage:

  • Aliquot the remaining stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).[1]

5. Time-Point Analysis:

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from storage.

  • Allow the solution to come to room temperature.

  • Prepare and analyze a diluted sample by HPLC as described in step 3.

  • Record the peak area of this compound.[1]

6. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial peak area.

  • Plot the percentage of the remaining compound against time to determine the stability profile.

  • Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.[1]

Visualizations

experimental_workflow prep Prepare Stock Solution (Compound in DMSO) initial_analysis Initial Analysis (T=0) by HPLC prep->initial_analysis Immediate Dilution storage Aliquot and Store (e.g., RT, 4°C, -20°C) prep->storage data_analysis Data Analysis (% Remaining vs. Time) initial_analysis->data_analysis timepoint_analysis Time-Point Analysis by HPLC storage->timepoint_analysis At Predetermined Intervals timepoint_analysis->data_analysis

Caption: Experimental workflow for stability testing.

troubleshooting_workflow action_node action_node issue_node issue_node start Precipitate Observed? redissolve Attempt to Redissolve? start->redissolve Yes assess_stability Assess Stability (e.g., HPLC) start->assess_stability No redissolved Does it Redissolve? redissolve->redissolved use_solution Use Solution (Consider smaller aliquots) redissolved->use_solution Yes discard Discard Solution & Prepare Fresh redissolved->discard No

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Biological Evaluation of Quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the biological evaluation of quinazoline-2,4-dione derivatives. The information is tailored for researchers, scientists, and drug development professionals.

I. FAQs: General Pitfalls and Troubleshooting

Q1: My quinazoline-2,4-dione compound is active in the primary screen, but its activity is not reproducible or transferable to secondary assays. What could be the issue?

A1: This is a common issue often attributed to Pan-Assay Interference Compounds (PAINS). While not definitively classified as a PAIN, the quinazoline-2,4-dione scaffold possesses features that can lead to non-specific activity.

  • Potential for Assay Interference: The core structure contains multiple hydrogen bond donors and acceptors, as well as a planar aromatic system, which can lead to non-specific binding to various proteins.

  • Troubleshooting Steps:

    • Control Experiments: Run control experiments with and without your compound in the presence of a known inactive but structurally similar compound.

    • Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt non-specific hydrophobic interactions.

    • Orthogonal Assays: Validate hits in a secondary, mechanistically distinct assay. For example, if the primary screen is a fluorescence-based kinase assay, a secondary confirmation could be a label-free binding assay.

Q2: I am observing significant off-target effects with my quinazoline-2,4-dione kinase inhibitor. How can I assess and mitigate this?

A2: Quinazoline-2,4-diones, like many kinase inhibitors, can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.

  • Problem: Your compound may be inhibiting kinases other than your intended target, leading to unexpected cellular phenotypes or toxicity.

  • Troubleshooting and Mitigation:

    • Kinome Profiling: Perform a broad kinase panel screen (kinome scan) to identify the off-target kinases your compound interacts with.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify modifications that improve selectivity. Focus on substitutions that extend into less conserved regions of the ATP-binding pocket.

    • Counter-Screening: Once off-targets are identified, routinely screen your compounds against these kinases to guide optimization efforts.

Q3: My compound shows good in vitro potency but has poor cellular activity. What are the likely causes?

A3: Poor cellular activity despite good enzymatic potency often points to issues with cell permeability, efflux, or metabolic instability. Quinazoline-2,4-diones can be susceptible to efflux by ABC transporters.

  • Troubleshooting Steps:

    • Permeability Assays: Conduct a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.

    • Efflux Pump Inhibition: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular activity is restored.

    • Metabolic Stability Assays: Evaluate the compound's stability in liver microsomes or hepatocytes to determine its metabolic half-life.

II. Quantitative Data Summary

The following tables summarize the biological activity of various quinazoline-2,4-dione derivatives from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline-2,4-dione Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
2c c-Met0.084Cabozantinib0.021
4b c-Met0.063Cabozantinib0.021
4e c-Met0.079Cabozantinib0.021
2c VEGFR-20.052Cabozantinib0.013
4b VEGFR-20.071Cabozantinib0.013
4e VEGFR-20.068Cabozantinib0.013
11d VEGFR-25.49SU66682.23
Compound 11 PARP-10.00302--
Compound 10 PARP-1< 0.00312--

Data compiled from multiple sources for illustrative purposes.[1][2][3][4]

Table 2: Cytotoxicity of Selected Quinazoline-2,4-dione Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
4b HCT-1166.8Cabozantinib8.2
4e HCT-1167.1Cabozantinib8.2
11d CNE-29.3--
11d PC-39.8--
11d SMMC-772110.9--
Compound 10 MX-1< 3.12--
Compound 11 MX-13.02--

Data compiled from multiple sources for illustrative purposes.[1][4][5][6]

III. Experimental Protocols

1. VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

  • Materials:

    • Recombinant human VEGFR-2 (GST-tagged)

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of diluted compounds or DMSO (vehicle control) to the wells.

    • Add 10 µL of a solution containing VEGFR-2 and the peptide substrate in kinase assay buffer.

    • Incubate for 20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

2. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds (final DMSO concentration < 0.5%). Include a vehicle control (DMSO only).

    • Incubate for 48-72 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. In Vitro ADME - Metabolic Stability in Liver Microsomes

  • Principle: This assay assesses the rate of metabolism of a compound by liver microsomal enzymes, providing an estimate of its intrinsic clearance.

  • Materials:

    • Human or other species liver microsomes

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compound

    • Control compound with known metabolic stability

    • Acetonitrile with an internal standard for quenching

    • LC-MS/MS system

  • Procedure:

    • Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of the remaining compound against time and determine the half-life (t1/2) from the slope of the line.

    • Calculate the intrinsic clearance (Clint).

IV. Visualizations: Signaling Pathways and Workflows

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinazolinone Quinazoline-2,4-dione Quinazolinone->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazoline-2,4-diones.

Wnt_Signaling_Pathway cluster_membrane_wnt Cell Membrane Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Quinazolinone Quinazoline-2,4-dione Quinazolinone->TCF_LEF Inhibits Interaction

Caption: Canonical Wnt signaling pathway and a potential point of inhibition by quinazoline-2,4-diones.[7][8][9]

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_adme ADME/Tox Profiling Primary_Screen Primary Screen (e.g., Kinase Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Selectivity_Panel Selectivity Profiling (Kinome Scan) Hit_Confirmation->Selectivity_Panel Cell_Viability Cell Viability Assay (e.g., MTT) Selectivity_Panel->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement Functional_Assay Functional Assays (e.g., Migration, Apoptosis) Target_Engagement->Functional_Assay Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Functional_Assay->Metabolic_Stability Permeability Permeability (Caco-2) Metabolic_Stability->Permeability Cytotoxicity Cytotoxicity in Normal Cells Permeability->Cytotoxicity

Caption: A typical experimental workflow for the biological evaluation of quinazoline-2,4-diones.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-methylquinazoline-2,4(1H,3H)-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory-scale synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently employed starting materials are 2-amino-5-methylbenzoic acid, which can be reacted with urea, or 2-amino-5-methylbenzamide, which can be used in one-pot synthesis protocols with reagents like di-tert-butyl dicarbonate.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. Reported yields for the one-pot synthesis from 2-amino-5-methylbenzamide are as high as 87%.[1][2] The traditional method of heating 2-amino-5-methylbenzoic acid with urea also provides good yields, though specific percentages can vary based on the scale and purity of reactants.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The identity and purity of the final product are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point determination.[1][2] High-Performance Liquid Chromatography (HPLC) is also a valuable tool for assessing purity, especially during scale-up.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reagents may be corrosive or toxic, so it is crucial to handle them in a well-ventilated fume hood. When scaling up, be mindful of potential exotherms, especially during cyclization steps, and ensure adequate temperature control.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. - Extend Reaction Time: If starting material is still present, consider extending the reaction time. - Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential side product formation.
Poor Quality of Starting Materials - Verify Purity: Confirm the purity of 2-amino-5-methylbenzoic acid or 2-amino-5-methylbenzamide and other reagents using appropriate analytical methods. Impurities can interfere with the reaction.
Suboptimal Reagent Stoichiometry - Optimize Molar Ratios: The molar ratio of the starting material to the cyclizing agent (e.g., urea, di-tert-butyl dicarbonate) is critical. A slight excess of the cyclizing agent may be beneficial.
Inefficient Cyclization - Choice of Cyclizing Agent: For the 2-amino-5-methylbenzoic acid route, ensure the urea is thoroughly mixed and heated to a sufficient temperature to promote cyclization. For one-pot methods, the choice and amount of catalyst (e.g., DMAP) can be crucial.[1][2]
Issue 2: Product Purity Issues
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Optimize Reaction Conditions: As mentioned above, ensure the reaction goes to completion by adjusting time and temperature. - Purification: Recrystallization is a common and effective method for removing unreacted starting materials. Suitable solvent systems include ethanol or mixtures of dimethylformamide (DMF) and water.
Formation of Side Products - Control Temperature: Overheating can lead to the formation of byproducts. Maintain a stable and optimized reaction temperature. - Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Insoluble Impurities - Filtration: If insoluble impurities are present, filter the reaction mixture while hot before the product crystallizes.
Issue 3: Scale-Up Challenges
Possible Cause Troubleshooting Step
Poor Heat Transfer - Efficient Stirring: Ensure adequate agitation to maintain a uniform temperature throughout the larger reaction vessel. - Controlled Heating: Use a temperature-controlled heating mantle or oil bath for even heat distribution.
Difficult Product Isolation - Optimize Crystallization: Slow cooling of the reaction mixture can promote the formation of larger, purer crystals that are easier to filter. - Washing: Thoroughly wash the filtered product with an appropriate solvent to remove residual impurities.
Changes in Reaction Kinetics - Pilot Batch: Before proceeding to a large-scale reaction, it is advisable to run a smaller pilot batch to identify any potential issues with reaction kinetics or product isolation at an intermediate scale.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound
Parameter Method A: From 2-amino-5-methylbenzoic acid Method B: One-Pot from 2-amino-5-methylbenzamide
Starting Materials 2-amino-5-methylbenzoic acid, Urea2-amino-5-methylbenzamide, Di-tert-butyl dicarbonate, DMAP
Typical Reaction Temperature 180-200 °CRoom Temperature to 80 °C
Typical Reaction Time 2-4 hours12-24 hours
Reported Yield Good to Excellent~87%[1][2]
Key Advantages Readily available and inexpensive starting materials.Milder reaction conditions, one-pot procedure.
Key Disadvantages High reaction temperatures required.May require more specialized reagents.
Table 2: Characterization Data for this compound
Analytical Data Reported Values
Appearance White solid
Melting Point >250 °C[1][2]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)[1][2]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3[1][2]
HRMS (ESI) m/z [M + H]⁺ Calculated for C₉H₉N₂O₂: 177.0659, Found: 177.0664[1][2]

Experimental Protocols

Method A: Synthesis from 2-amino-5-methylbenzoic acid and Urea
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, thoroughly mix 2-amino-5-methylbenzoic acid and urea in a 1:2 molar ratio.

  • Heating: Heat the mixture in an oil bath to 180-200 °C. The mixture will melt and then solidify as the reaction progresses.

  • Reaction Monitoring: Continue heating for 2-4 hours. The reaction can be monitored by TLC by taking small aliquots, dissolving them in a suitable solvent, and comparing with the starting material.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Add a 1 M sodium hydroxide solution to the solid mass and stir until it dissolves.

  • Precipitation: Filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol.

Method B: One-Pot Synthesis from 2-amino-5-methylbenzamide
  • Reactant Preparation: To a solution of 2-amino-5-methylbenzamide in a suitable solvent such as acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (catalytic amount) and di-tert-butyl dicarbonate (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.[1][2]

Visualizations

Synthesis_Workflow cluster_methodA Method A: From 2-amino-5-methylbenzoic acid cluster_methodB Method B: One-Pot Synthesis A_start 2-amino-5-methylbenzoic acid + Urea A_react Heat (180-200 °C) A_start->A_react A_workup NaOH solution, then HCl precipitation A_react->A_workup A_product This compound A_workup->A_product B_start 2-amino-5-methylbenzamide + (Boc)2O + DMAP B_react Stir at RT B_start->B_react B_workup Concentration & Column Chromatography B_react->B_workup B_product This compound B_workup->B_product

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Yield start Low or No Product Yield check_reaction Is the reaction complete? (TLC/LC-MS) start->check_reaction extend_time Extend reaction time check_reaction->extend_time No check_purity Are starting materials pure? check_reaction->check_purity Yes extend_time->check_reaction increase_temp Increase temperature purify_sm Purify starting materials check_purity->purify_sm No check_stoichiometry Is stoichiometry correct? check_purity->check_stoichiometry Yes purify_sm->start optimize_ratio Optimize molar ratios check_stoichiometry->optimize_ratio No success Improved Yield check_stoichiometry->success Yes optimize_ratio->start

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Efficacy Analysis: 6-Methylquinazoline-2,4(1H,3H)-dione Derivatives versus Olaparib in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic efficacy of compounds derived from the 6-methylquinazoline-2,4(1H,3H)-dione scaffold and the established PARP inhibitor, Olaparib. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of therapeutic agents, particularly for cancers harboring DNA damage repair deficiencies, such as those with BRCA1/2 mutations. Olaparib was the first PARP inhibitor to receive FDA approval and has since become a standard of care in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1] The mechanism of action for PARP inhibitors like Olaparib is centered on the concept of synthetic lethality.[2][3] By inhibiting PARP-1 and PARP-2 enzymes, which are critical for the repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.

Recently, the quinazoline-2,4(1H,3H)-dione scaffold has garnered significant attention as a promising framework for the development of novel PARP inhibitors. This guide focuses on derivatives of this compound and compares their preclinical efficacy data with that of Olaparib.

Comparative Efficacy: In Vitro Data

While direct comparative studies of this compound are not extensively available, numerous studies have synthesized and evaluated a range of derivatives, providing valuable insights into their potential as PARP inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2, alongside the IC50 values for Olaparib as reported in the respective studies.

Table 1: Comparative PARP-1 Inhibitory Activity (IC50)

Compound/DerivativePARP-1 IC50 (nM)Olaparib IC50 (nM)Reference
Olaparib 5-[1]
Olaparib 1-[1]
Olaparib 2.09-[4][5]
Quinazoline Derivative 24 0.512.09[4]
Quinazoline Derivative 32 1.312.09[4]
Quinazoline Derivative Cpd36 0.942.09[5][6]
Quinazoline Derivative 11 (qualitative: 10⁻⁹ M level)-[7][8]

Table 2: Comparative PARP-2 Inhibitory Activity (IC50)

Compound/DerivativePARP-2 IC50 (nM)Olaparib IC50 (nM)Reference
Olaparib 1-[1]
Olaparib 2.26-[4][5]
Quinazoline Derivative 24 23.112.26[4]
Quinazoline Derivative 32 15.632.26[4]
Quinazoline Derivative Cpd36 0.872.26[5][6]
Quinazoline Derivative 11 (qualitative: 10⁻⁸ M level)-[7][8]

Table 3: Cellular Antiproliferative Activity (IC50)

Compound/DerivativeCell LineIC50 (µM)Olaparib IC50 (µM)Reference
Olaparib PEO125.0-[9]
Quinazoline Derivative 10 MX-1< 3.12-[7][8]
Quinazoline Derivative 11 MX-13.02-[7][8]

In Vivo Antitumor Activity

Preclinical in vivo studies using xenograft models are critical for evaluating the therapeutic potential of novel compounds. While in vivo data for the parent this compound is not available, studies on its derivatives have shown promising results.

For instance, quinazoline-2,4(1H,3H)-dione derivative 11 was shown to strongly potentiate the cytotoxicity of temozolomide (TMZ) in an MX-1 xenograft tumor model.[7][8] Another derivative, compound 24 , demonstrated remarkable antitumor activity in both a breast cancer xenograft model and a glioblastoma orthotopic model in mice, both as a monotherapy and in combination treatments.[4] Furthermore, compound Cpd36 , a piperizinone-containing quinazoline-2,4(1H,3H)-dione derivative, was found to be orally bioavailable and significantly repressed tumor growth in both breast and prostate cancer xenograft models.[6]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-Mediated Repair cluster_Inhibition Inhibitor Action cluster_Consequence Cellular Consequence DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates PARylation PARylation PARP->PARylation catalyzes DSB Double-Strand Break (DSB) (at replication fork) PARP->DSB unrepaired SSB leads to Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor Olaparib or Quinazoline Derivative Inhibitor->PARP inhibits HR_Deficient HR-Deficient Cell (e.g., BRCA-/-) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis synthetic lethality

Caption: PARP Inhibition Signaling Pathway in HR-Deficient Cancer Cells.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Quinazoline Derivatives & Olaparib PARP_Assay PARP-1/2 Inhibition Assay (e.g., ELISA-based) Compound_Library->PARP_Assay Cell_Culture Cancer Cell Lines (e.g., BRCA-mutated) Compound_Library->Cell_Culture IC50_Determination Determine IC50 Values PARP_Assay->IC50_Determination Lead_Compounds Select Lead Compounds IC50_Determination->Lead_Compounds Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Cellular_IC50 Determine Cellular IC50 Viability_Assay->Cellular_IC50 Cellular_IC50->Lead_Compounds Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Lead_Compounds->Xenograft_Model Treatment Compound Administration (Oral or IP) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy_Analysis Analyze Antitumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: General Experimental Workflow for PARP Inhibitor Evaluation.

Experimental Protocols

PARP-1/2 Inhibition Assay (ELISA-based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1 and PARP-2.

  • Plate Coating: 96-well plates are coated with histone, a substrate for PARP enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing the PARP-1 or PARP-2 enzyme, biotinylated NAD+ (the co-factor for PARP), and varying concentrations of the test compound (e.g., quinazoline derivative or Olaparib).

  • Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow for the PARylation reaction to occur.

  • Detection: The plate is washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A colorimetric HRP substrate is added, and the resulting absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding: Cancer cells (e.g., BRCA-mutated cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Incubation: The plate is incubated for a few hours to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, Olaparib, and one or more quinazoline derivative compounds at various doses.

  • Compound Administration: The compounds are administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed antitumor effects.

Conclusion

The quinazoline-2,4(1H,3H)-dione scaffold represents a promising platform for the development of novel and potent PARP inhibitors. Several derivatives have demonstrated in vitro inhibitory activity against PARP-1 and PARP-2 that is comparable or, in some cases, superior to that of Olaparib. Furthermore, initial in vivo studies on select derivatives have shown significant antitumor efficacy. While more comprehensive preclinical and clinical studies are required, the data presented in this guide suggest that this compound and its derivatives are a class of compounds worthy of further investigation in the pursuit of next-generation PARP-targeted cancer therapies.

References

In Vivo Validation of 6-methylquinazoline-2,4(1H,3H)-dione's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anticancer activity of 6-methylquinazoline-2,4(1H,3H)-dione. Due to the limited publicly available in vivo data for this specific compound, this analysis leverages experimental data from structurally related quinazoline-2,4(1H,3H)-dione derivatives and compares their performance against established anticancer agents. The data presented is based on preclinical studies and aims to offer an objective comparison to inform further research and development.

Comparative Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives and Other Anticancer Agents

The following table summarizes the in vivo efficacy of various anticancer compounds, including quinazoline-2,4(1H,3H)-dione derivatives, in xenograft models. This allows for a theoretical performance comparison for this compound, which is hypothesized to exhibit similar activity to its structural analogs.

Compound ClassCompoundCancer ModelDosing ScheduleKey Findings
Quinazoline-2,4(1H,3H)-dione Derivative (PARP Inhibitor) Compound 11MX-1 XenograftNot SpecifiedStrongly potentiated the cytotoxicity of temozolomide.[1][2]
Quinazoline Derivative (PI3K Inhibitor) Compound 7cColorectal Tumor XenograftNot SpecifiedDemonstrated inhibition of tumor growth.[3]
PARP Inhibitor OlaparibBRCA2-mutated Ovarian Cancer XenograftNot SpecifiedSignificantly inhibited tumor growth and decreased proliferation.[4]
PI3K Inhibitor BKM120HER2-amplified Breast Cancer Xenograft35 mg/kg, daily, oralStatistically significant tumor growth inhibition.[5]
PI3K Inhibitor BYL719HER2-amplified Breast Cancer Xenograft50 mg/kg, daily, oralStatistically significant tumor growth inhibition.[5]
EGFR Inhibitor GefitinibCisplatin-resistant NSCLC Xenograft (H358R)Not Specified52.7% tumor growth inhibition at day 21.[6][7]
EGFR Inhibitor ErlotinibNSCLC Xenograft (H460a)100 mg/kg71% tumor growth inhibition.[8]
Standard Chemotherapy CisplatinNSCLC Xenograft (A549)6 mg/kg88% tumor growth inhibition.[8]
Standard Chemotherapy GemcitabineNSCLC Xenograft (H460a)120 mg/kg93% tumor growth inhibition.[8]

Experimental Protocols

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols. Below are representative methodologies employed in the assessment of the compounds discussed.

Animal Models and Husbandry
  • Animal Species: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice) are commonly used to prevent the rejection of human tumor xenografts.

  • Age and Weight: Mice are typically 4-6 weeks old at the start of the experiment.

  • Housing: Animals are housed in a sterile, controlled environment with regulated temperature, humidity, and light-dark cycles. They are provided with ad libitum access to sterile food and water.

Cell Lines and Tumor Implantation
  • Cell Culture: Human cancer cell lines (e.g., MX-1 for breast cancer, H460a for non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells) in a sterile medium (such as PBS or Matrigel) is injected subcutaneously into the flank of the mice.

Drug Formulation and Administration
  • Formulation: The investigational compound (e.g., this compound) and comparator drugs are formulated in a suitable vehicle (e.g., a solution of DMSO and saline, or 0.5% methylcellulose).

  • Administration: Drugs are administered via a clinically relevant route, most commonly oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined dose and schedule.

In Vivo Efficacy Assessment
  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: The body weight of each mouse is monitored as an indicator of systemic toxicity.

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predefined size, or if significant toxicity is observed. Key endpoints include tumor growth inhibition (TGI), changes in body weight, and in some cases, overall survival.

Potential Mechanisms of Action and Signaling Pathways

Quinazoline-2,4(1H,3H)-dione derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival.

PARP Inhibition Signaling Pathway

Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[1][2][9] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[4]

PARP_Inhibition_Pathway cluster_normal Normal Cell cluster_cancer HRR-Deficient Cancer Cell DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSBR Single-Strand Break Repair PARP->SSBR Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse Cell_Survival Cell Survival SSBR->Cell_Survival DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB HRR Homologous Recombination Repair (Functional in Normal Cells) DSB->HRR Defective Apoptosis Apoptosis (Synthetic Lethality) HRR->Apoptosis Quinazolinedione This compound (Hypothesized) Quinazolinedione->PARP Inhibition BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: Hypothesized PARP inhibition pathway for this compound.

PI3K/Akt/mTOR Signaling Pathway

Other quinazoline derivatives have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][10]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazolinedione This compound (Hypothesized) Quinazolinedione->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR inhibition pathway for this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound like this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation A 1. Cell Line Selection & Culture C 3. Subcutaneous Tumor Implantation A->C B 2. Animal Model Selection B->C D 4. Tumor Growth & Animal Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Test Compound, Comparators, Vehicle) E->F G 7. Regular Measurement of Tumor Volume & Body Weight F->G H 8. Endpoint Analysis & Tissue Collection G->H I 9. Data Analysis & Interpretation H->I

Caption: A generalized workflow for assessing the in vivo efficacy of an anticancer compound.

References

A Comparative Analysis of Quinazoline-2,4(1H,3H)-dione Derivatives and Other PARP Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.

Quantitative Comparison of PARP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinazoline-2,4(1H,3H)-dione derivatives and clinically approved PARP inhibitors against PARP-1 and PARP-2 enzymes. Lower IC50 values indicate greater potency.

Compound ClassCompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference Compound(s)
Quinazoline-2,4(1H,3H)-dione Compound 11a 46711.540.6Olaparib, Veliparib
Quinazoline-2,4(1H,3H)-dione Compound 6b 8.65Not ReportedNot ApplicableOlaparib, Veliparib
Quinazoline-2,4(1H,3H)-dione Compound 12c 30.38Not ReportedNot ApplicableOlaparib
Phthalazinone Olaparib 2.77 - 51-5~1-5-
Phthalazinone Talazoparib 0.57Not ReportedNot Applicable-
Tetracyclic Rucaparib 1.4Not ReportedNot Applicable-
Indazole carboxamide Niraparib 3.82.11.8-
Benzimidazole carboxamide Veliparib 5.22.91.8-

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using Replication_Fork Replication Fork PARP1->Replication_Fork stalled by NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., 6-methylquinazoline- 2,4(1H,3H)-dione derivatives) PARP_Inhibitor->PARP1 inhibits Experimental_Workflow cluster_enzymatic_assay PARP Activity Assay (Enzymatic) cluster_cell_assay Cell-Based Viability Assay start_enz Start reagents Prepare reaction mix: - Recombinant PARP enzyme - Histone proteins - Biotinylated NAD+ start_enz->reagents inhibitor_add Add PARP inhibitor (e.g., quinazoline derivative) reagents->inhibitor_add incubation Incubate inhibitor_add->incubation detection Add streptavidin-HRP and chemiluminescent substrate incubation->detection readout_enz Measure luminescence detection->readout_enz start_cell Start seed_cells Seed cancer cells (e.g., BRCA-mutant) start_cell->seed_cells treat_cells Treat with varying concentrations of PARP inhibitor seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate_cells->viability_reagent readout_cell Measure absorbance or luminescence viability_reagent->readout_cell

Head-to-Head Comparison of Quinazoline-2,4-dione Analogs in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Quinazoline-2,4-dione, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent antibacterial effects.[1][2][3] This guide provides a head-to-head comparison of various quinazoline-2,4-dione analogs, summarizing their antibacterial performance based on available experimental data. The information is intended to aid researchers in identifying promising lead compounds and designing future structure-activity relationship (SAR) studies.

Performance of Quinazoline-2,4-dione Analogs in Antibacterial Assays

The antibacterial efficacy of quinazoline-2,4-dione derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from various studies, showcasing the antimicrobial activity of different analogs.

Table 1: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives Against Gram-Positive and Gram-Negative Bacteria

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
13 Staphylococcus aureus9-[1]
Escherichia coli1565[1]
15 Staphylococcus aureus--[1]
Escherichia coli--[1]
Ampicillin Staphylococcus aureus--[1]
Vancomycin Staphylococcus aureus--[1]

Note: Specific inhibition zone values for compound 15 and the reference drugs were not provided in the abstract. The study mentions that compounds 13 and 15 showed a broad spectrum of activity.[1]

Table 2: In Vitro Antibacterial Activity of Novel Quinazoline-2,4-dione Derivatives Against Gram-Positive Bacteria

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
2b Staphylococcus aureus--[2][4]
Staphylococcus haemolyticus1013[4]
2c Staphylococcus aureus11-[4]
Staphylococcus haemolyticus--[2][4]
3a Staphylococcus aureus-10[4]
3c Staphylococcus haemolyticus12-[4]
4c Staphylococcus aureus-13[4]
4d Staphylococcus aureus-11[4]

Note: Some specific MIC/MBC values were not available in the provided search results. Compounds 2b and 2c were highlighted for their promising antibacterial activity.[2][4]

Table 3: Antimicrobial Activity of 2,3,6-Trisubstituted Quinazolin-4-one Derivatives

CompoundS. aureus (Inhibition)S. pyogens (Inhibition)E. coli (Inhibition)P. aeruginosa (Inhibition)Reference
A-1 Very GoodVery GoodGoodGood[5]
A-2 --Excellent-[5]

Note: The original study used a concentration of 50 µg/mL for testing. The qualitative results "Very Good", "Good", and "Excellent" were used in the source.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of quinazoline-2,4-dione analogs.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Test Compounds: Serial dilutions of the quinazoline-2,4-dione analogs are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that quinazoline-2,4-dione derivatives exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][6][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt essential cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinazoline Quinazoline-2,4-dione Analog DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinazoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Antibacterial_Screening_Workflow Synthesis Synthesis of Quinazoline-2,4-dione Analogs Screening Primary Screening (e.g., Agar Well Diffusion) Synthesis->Screening MIC_MBC Quantitative Assays (MIC & MBC Determination) Screening->MIC_MBC Active Compounds SAR Structure-Activity Relationship (SAR) Analysis MIC_MBC->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis New Analogs

References

Validating Target Engagement of 6-methylquinazoline-2,4(1H,3H)-dione in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic compound reaches and interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of two powerful methodologies—the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics (Kinobeads Assay)—for validating the intracellular target engagement of 6-methylquinazoline-2,4(1H,3H)-dione.

While the specific targets of this compound are not extensively documented, the quinazoline-2,4(1H,3H)-dione scaffold is present in inhibitors of various enzymes, notably Poly(ADP-ribose) polymerase 1 (PARP1) and receptor tyrosine kinases such as c-Met.[1][2][3] This guide will, therefore, use PARP1 and c-Met as putative targets to illustrate the application and comparison of these validation techniques.

Methodologies for Target Engagement Validation

1. Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly measures the interaction between a ligand and its target protein in a native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins are stabilized and remain soluble at higher temperatures.[4][5]

2. Chemical Proteomics (Kinobeads Assay): An affinity chromatography-based method that utilizes immobilized broad-spectrum kinase inhibitors (kinobeads) to enrich a large portion of the cellular kinome.[6][7] By competing with the kinobeads for binding to kinases in a cell lysate, a free compound's affinity and selectivity for various kinases can be determined through quantitative mass spectrometry. This approach is particularly powerful for assessing the selectivity of kinase inhibitors.[8]

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads Assay)
Principle Ligand-induced thermal stabilization of the target protein.[4]Competitive affinity enrichment of kinases on immobilized inhibitor beads.[6]
Format In-cell or in-lysate.[9]In-lysate.[6]
Readout Western Blot, ELISA, Mass Spectrometry (TPP), or reporter assays.[4][10]Quantitative Mass Spectrometry.[7]
Primary Application Validation of direct target binding for a specific protein of interest.Broad profiling of kinase inhibitor selectivity and off-target identification.[8]
Compound Requirements No modification required (label-free).[4]No modification required (label-free).[6]
Target Scope Any protein that exhibits thermal stabilization upon ligand binding.[9]Primarily ATP-binding proteins (kinases), with some non-kinase off-targets.[6]
Throughput Can be adapted for high-throughput screening (CETSA HT).[11]Amenable to large-scale profiling of multiple compounds and kinases.[6]
Data Output Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF).[4]Dose-response curves (IC50 values) for a large number of kinases.[8]

Hypothetical Target Engagement Data for this compound

The following tables present hypothetical data to illustrate the expected outcomes from CETSA and Kinobeads assays for this compound, assuming it targets PARP1 and c-Met.

Table 1: CETSA Validation of PARP1 Engagement
ParameterVehicle (DMSO)10 µM this compound
Apparent Melting Temp (Tm) of PARP1 48.5 °C52.3 °C
Thermal Shift (ΔTm) -+3.8 °C
EC50 (from ITDRF at 50°C) -150 nM

This hypothetical data shows a significant thermal stabilization of PARP1 in the presence of the compound, indicating direct target engagement.

Table 2: Kinobeads Profiling of Kinase Selectivity
Kinase TargetIC50 (nM) for this compound
c-Met 85
VEGFR-2 850
EGFR > 10,000
SRC 2,500
p38α > 10,000

This hypothetical data suggests that this compound has a notable selectivity for c-Met over other kinases.

Visualizing Experimental Workflows

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis start Plate cells treat Treat with 6-methylquinazoline- 2,4(1H,3H)-dione or Vehicle start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble target protein (e.g., Western Blot) centrifuge->quantify plot Plot thermal melt curves and determine ΔTm quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis lyse Prepare cell lysate treat Incubate lysate with varying concentrations of 6-methylquinazoline- 2,4(1H,3H)-dione lyse->treat kinobeads Add Kinobeads to compete for kinase binding treat->kinobeads wash Wash beads to remove non-specifically bound proteins kinobeads->wash digest On-bead protein digestion wash->digest lcms LC-MS/MS analysis of peptides digest->lcms quantify Quantify relative abundance of kinases lcms->quantify plot Generate dose-response curves and determine IC50 values quantify->plot

Caption: Workflow for the Kinobeads Chemical Proteomics Assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP1
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or 10 µM this compound for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the abundance of soluble PARP1 in each sample by Western blotting using a specific anti-PARP1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble PARP1 relative to the 40°C sample against the temperature for both vehicle and compound-treated cells.

    • Determine the apparent melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm).

    • For Isothermal Dose-Response Fingerprinting (ITDRF), treat cells with a range of compound concentrations, heat all samples at a single, optimized temperature (e.g., 50°C), and plot the soluble PARP1 fraction against the compound concentration to determine the EC50.

Protocol 2: Kinobeads Assay for Kinase Selectivity Profiling
  • Cell Lysate Preparation:

    • Grow a suitable cell line (e.g., K-562) in large-scale culture.

    • Harvest the cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by ultracentrifugation and determine the protein concentration.

  • Compound Incubation and Kinase Enrichment:

    • Aliquot the cell lysate and incubate with a serial dilution of this compound or vehicle (DMSO) for 45 minutes at 4°C.

    • Add a slurry of kinobeads to each lysate and incubate for 1 hour at 4°C with gentle rotation to allow for competitive binding.[6]

  • Bead Washing and Protein Digestion:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides corresponding to different kinases using a suitable proteomics software suite.

    • For each kinase, calculate the ratio of its abundance in the compound-treated sample to the vehicle-treated sample.

    • Plot these ratios against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[8]

References

Navigating the Selectivity Landscape of Quinazoline-2,4(1H,3H)-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While 6-methylquinazoline-2,4(1H,3H)-dione is a specific entity within this class, its detailed cross-reactivity profile is not extensively documented in publicly available literature. However, by examining the selectivity of structurally related analogs, we can infer potential off-target interaction patterns and guide future profiling efforts. This guide provides a comparative overview of the cross-reactivity of several quinazoline-2,4(1H,3H)-dione derivatives, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The selectivity of quinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of their substituents. Modifications to the core structure can significantly alter the affinity for various biological targets, leading to a range of activity profiles from highly selective to more promiscuous. Below is a comparison of representative derivatives that have been evaluated for their inhibitory activity against different target families.

Kinase Inhibitor Scaffolds

The quinazoline core is a well-established hinge-binding motif for many kinase inhibitors. Variations in substitution patterns can direct the molecule to different kinase families.

Table 1: Comparative Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against Protein Kinases

Compound IDSubstitution PatternPrimary Target(s)IC50 (nM)Selectivity Notes
Derivative A 3-substituted with a urea moietyc-Met, VEGFR-2c-Met: 63-84, VEGFR-2: 52-75[1]Demonstrates dual inhibitory activity against two key receptor tyrosine kinases involved in angiogenesis and cancer progression.[1]
Derivative B 3-substituted with an amino pyrrolidine moietyPARP-1, PARP-2PARP-1: ~10, PARP-2: ~100Exhibits moderate selectivity for PARP-1 over PARP-2, highlighting the potential for isoform-specific targeting within a protein family.[2]
Derivative C 6-aryl substituted quinazolin-4-amineClk1, Clk4, Dyrk1AClk1: 37, Clk4: 50, Dyrk1A: 27A potent inhibitor of Cdc2-like kinases (Clk) and Dyrk1A, demonstrating that modifications to the core can lead to activity against different kinase families.[3]
Other Target Classes

Beyond kinases, the quinazoline-2,4(1H,3H)-dione scaffold has been explored for a variety of other targets, indicating a broad potential for biological activity and cross-reactivity.

Table 2: Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against Non-Kinase Targets

Compound IDSubstitution PatternPrimary Target(s)Activity
Derivative D Various N1 and N3 substitutionsBacterial Gyrase and Topoisomerase IVModerate antibacterial activity[4]
Derivative E 3-hydroxy substitutedHepatitis C Virus (HCV) NS5B PolymeraseEC50 < 10 µM[5]
Derivative F General quinazoline-2,4(1H,3H)-dioneCannabinoid 1 (CB1) ReceptorAgonist activity identified through virtual screening

Experimental Protocols

To generate the data presented above and to comprehensively profile a novel compound like this compound, a combination of in vitro and cell-based assays is essential.

In Vitro Kinase Profiling

A standard method for assessing kinase selectivity is to screen the compound against a large panel of purified kinases.

Protocol: Radiometric Kinase Assay

  • Compound Preparation : Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Reaction Mixture : In a microplate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer.

  • Initiation : Add the test compound at various concentrations to the reaction wells. Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Detection : Stop the reaction and transfer the contents to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Quantification : Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Target Engagement and Selectivity Profiling

Cell-based assays provide a more physiologically relevant context for assessing a compound's activity and selectivity.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat intact cells with the test compound at various concentrations or with a vehicle control.

  • Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis : Lyse the cells to release the soluble proteins.

  • Separation : Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Detection : Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis : A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement. This can be performed in a proteome-wide manner to identify off-target interactions.

Visualizing Workflows and Pathways

To better illustrate the processes involved in cross-reactivity profiling and the biological context of the targets, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cell-Based Profiling cluster_data Data Analysis compound This compound kinase_panel Broad Kinase Panel (>400 kinases) compound->kinase_panel Screening cell_treatment Live Cell Treatment compound->cell_treatment ic50_determination IC50 Determination kinase_panel->ic50_determination Activity Measurement selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile target_engagement Target Engagement Assay (e.g., CETSA) cell_treatment->target_engagement phenotypic_assay Phenotypic/Functional Assay cell_treatment->phenotypic_assay off_target_id Off-Target Identification target_engagement->off_target_id Proteome-wide off_target_id->selectivity_profile sar_analysis Structure-Activity Relationship selectivity_profile->sar_analysis

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K Grb2 Grb2/Sos cMet->Grb2 Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Ras Ras Grb2->Ras mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation inhibitor Quinazoline-2,4-dione Derivative A inhibitor->VEGFR2 Inhibition inhibitor->cMet Inhibition

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

References

A Comparative Analysis of 6-methylquinazoline-2,4(1H,3H)-dione and Other Quinazolinedione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of 6-methylquinazoline-2,4(1H,3H)-dione and other substituted quinazolinedione analogs, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from various studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this versatile heterocyclic system.

Introduction to Quinazolinediones

Quinazoline-2,4(1H,3H)-diones are oxidized derivatives of quinazoline and represent a "privileged structure" in drug development.[1] The core scaffold consists of a fused benzene and pyrimidine ring system.[2] The biological activity of these compounds can be significantly modulated by substitutions at various positions, particularly at the N1, N3, and C6 positions of the quinazoline ring.[2][3] These modifications influence the compound's physiochemical properties, target binding affinity, and overall efficacy.

Comparative Biological Activity

The following tables summarize the reported biological activities of this compound and other quinazolinedione derivatives from various studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different laboratories.

Anticancer Activity

Quinazolinedione derivatives have been extensively investigated for their potential as anticancer agents.[2][4] Their mechanisms of action are diverse and can include inhibition of protein kinases, interference with microtubule polymerization, and induction of apoptosis.[2][5]

Table 1: Comparative in vitro Anticancer Activity of Quinazolinedione Derivatives (IC50 µM)

Compound/DerivativeSubstitution PatternHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Reference
This compound 6-methylData Not AvailableData Not AvailableData Not AvailableData Not Available
6-chloro-2-methyl-3-(heteroaryl) derivative6-chloro, 2-methyl, 3-heteroaryl0.34[2]
6-(imidazo[1,2-a]pyridin-6-yl) derivative (13k)6-imidazo[1,2-a]pyridin-6-yl0.430.16[6]
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (7)3-substituted6.84.9[7]
1-benzyl derivative (11c)1-benzyl5.806.87[7]
PARP-1 Inhibitor (11)3-amino pyrrolidine moiety>10 (in combination with TMZ)[8]
Antimicrobial Activity

Certain quinazolinedione derivatives have demonstrated promising activity against various bacterial strains, positioning them as potential leads for the development of new antimicrobial agents.[9]

Table 2: Comparative Antibacterial Activity of Quinazolinedione Derivatives

Compound/DerivativeSubstitution PatternStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)MethodologyReference
This compound 6-methylData Not AvailableData Not Available
1,3-bis((5-mercapto-1,3,4-thiadiazol-2-yl)methyl) derivative (13)1,3-disubstituted9 mm (inhibition zone)15 mm (inhibition zone)Agar well diffusion[9]
1,3-bis((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl) derivative (14a)1,3-disubstituted12 mm (inhibition zone)Not reportedAgar well diffusion[9]
6,7-dimethoxy N,N'-dialkylamine derivatives6,7-dimethoxy, N-substitutedInactiveInactiveBroth microdilution[10]

Structure-Activity Relationship (SAR)

The accumulated data from numerous studies on quinazolinedione derivatives allow for the deduction of several structure-activity relationships:

  • Substitution at C6: The nature of the substituent at the 6-position significantly influences anticancer activity. Bulky and heterocyclic groups, such as imidazo[1,2-a]pyridine, have been shown to impart potent cytotoxicity.[6]

  • Substitution at N1 and N3: Modifications at the nitrogen atoms of the pyrimidine ring are crucial for activity. The introduction of substituted piperazine moieties at N3 has yielded compounds with significant anticancer effects.[7] Similarly, derivatization at both N1 and N3 has led to potent antibacterial agents.[9]

  • Substitution at C2: While less explored for the dione scaffold, substitutions at the 2-position of the related quinazolin-4(3H)-one core are known to be critical for pharmacological activity.[2]

Experimental Protocols

General Synthesis of Quinazoline-2,4(1H,3H)-diones

A common synthetic route to the quinazoline-2,4(1H,3H)-dione core involves the reaction of an appropriately substituted anthranilic acid or its ester with a source of carbonyl, such as urea or phosgene derivatives. Subsequent modifications at the N1, N3, and other positions can be achieved through various alkylation, acylation, or cross-coupling reactions.

G cluster_0 Synthesis of Quinazolinedione Core cluster_1 Derivatization Anthranilic_Acid Substituted Anthranilic Acid Quinazolinedione_Core Quinazoline-2,4(1H,3H)-dione Core Anthranilic_Acid->Quinazolinedione_Core Cyclization Urea Urea Urea->Quinazolinedione_Core N1_Alkylation N1-Alkylation Quinazolinedione_Core->N1_Alkylation N3_Alkylation N3-Alkylation Quinazolinedione_Core->N3_Alkylation C6_Functionalization C6-Functionalization Quinazolinedione_Core->C6_Functionalization Final_Derivatives Diverse Quinazolinedione Derivatives N1_Alkylation->Final_Derivatives N3_Alkylation->Final_Derivatives C6_Functionalization->Final_Derivatives G Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat with quinazolinedione derivatives (various conc.) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Mitochondrial dehydrogenases convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Proliferation & Survival Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Quinazolinedione Quinazolinedione Derivative Quinazolinedione->PI3K Inhibition

References

A Comparative Guide to Quinazoline-2,4(1H,3H)-dione Derivatives and Olaparib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel quinazoline-2,4(1H,3H)-dione derivative, designated as Compound 11, and the established PARP inhibitor, Olaparib, in animal models of cancer. The data presented herein is intended to offer an objective overview to inform further research and development in the field of oncology.

Comparative Efficacy in a Breast Cancer Xenograft Model

The in vivo antitumor activity of the quinazoline-2,4(1H,3H)-dione derivative, Compound 11, was evaluated and compared with the clinically approved PARP inhibitor, Olaparib. Both compounds were assessed in a human breast adenocarcinoma MX-1 xenograft mouse model.

Table 1: In Vivo Efficacy of Compound 11 and Olaparib in the MX-1 Xenograft Model

CompoundDosing RegimenTumor Growth Inhibition (TGI)Animal ModelReference
Compound 11 50 mg/kg/day (oral gavage) for 21 days68.3%Female BALB/c nude mice[1]
Olaparib 50 mg/kg/day (oral gavage) for 28 daysSignificant tumor growth inhibitionFemale BALB/c nude mice[2]

Note: A direct statistical comparison between the two studies is not feasible due to potential variations in experimental conditions. However, the data provides a valuable benchmark for the preclinical potential of this class of quinazoline derivatives.

Mechanism of Action: PARP Inhibition

Both Compound 11 and Olaparib exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[3][4][5] By inhibiting PARP, these compounds lead to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[3] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs results in synthetic lethality and tumor cell death.[6] This targeted approach spares normal cells that have a functional HR pathway.[6]

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in HR-Deficient Cancer Cells cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation DNA_SSB_Normal->PARP_Activation_Normal Replication_Fork_Stall_Normal Replication Fork Stall DNA_SSB_Normal->Replication_Fork_Stall_Normal BER_Normal Base Excision Repair (BER) PARP_Activation_Normal->BER_Normal Recruits repair proteins Cell_Survival_Normal Cell Survival BER_Normal->Cell_Survival_Normal DSB_Formation_Normal Double-Strand Break (DSB) Replication_Fork_Stall_Normal->DSB_Formation_Normal HR_Repair_Normal Homologous Recombination (HR) Repair DSB_Formation_Normal->HR_Repair_Normal HR_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor Compound 11 / Olaparib PARP_Inhibitor->PARP_Trapping Inhibits & Traps PARP Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation_Cancer Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation_Cancer HR_Deficiency Defective HR Repair (e.g., BRCA mutation) DSB_Formation_Cancer->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis Synthetic Lethality

Fig. 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies employed in the referenced in vivo studies.

Study of Compound 11 (Quinazoline-2,4(1H,3H)-dione derivative)
  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Cell Line and Tumor Induction: Human breast adenocarcinoma MX-1 cells were implanted subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When the tumor volume reached approximately 100-200 mm³, the mice were randomized into a vehicle control group and a treatment group. Compound 11 was administered orally by gavage at a dose of 50 mg/kg daily for 21 consecutive days.

  • Efficacy Evaluation: Tumor volumes were measured every two days using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as a measure of toxicity. The tumor growth inhibition (TGI) was calculated at the end of the study.

Study of Olaparib
  • Animal Model: Female BALB/c nude mice.

  • Cell Line and Tumor Induction: Human breast adenocarcinoma MX-1 cells were subcutaneously implanted.

  • Treatment Protocol: Once tumors were established, mice were randomized into control and treatment groups. Olaparib was administered orally by gavage at a dose of 50 mg/kg daily for 28 days.

  • Efficacy Evaluation: Tumor growth was monitored regularly by caliper measurements.

Experimental_Workflow General Experimental Workflow for In Vivo Efficacy Studies A 1. Cell Culture (e.g., MX-1 human breast cancer cells) B 2. Tumor Cell Implantation (Subcutaneous injection into nude mice) A->B C 3. Tumor Growth (Monitoring until tumors reach 100-200 mm³) B->C D 4. Randomization (Grouping of mice into vehicle and treatment arms) C->D E 5. Drug Administration (Daily oral gavage of Compound 11 or Olaparib) D->E F 6. Data Collection (Tumor volume and body weight measurements) E->F G 7. Endpoint Analysis (Calculation of Tumor Growth Inhibition) F->G

Fig. 2: A typical workflow for evaluating the efficacy of anticancer compounds in a xenograft model.

Conclusion

The quinazoline-2,4(1H,3H)-dione derivative, Compound 11, demonstrates significant in vivo antitumor activity in a preclinical model of breast cancer, comparable to the established PARP inhibitor Olaparib. Its mechanism of action through PARP inhibition positions it as a promising candidate for further development, particularly for cancers with deficiencies in DNA damage repair pathways. The data presented in this guide supports the continued investigation of this chemical scaffold in the pursuit of novel cancer therapeutics.

References

Navigating PARP Isoform Selectivity: A Comparative Analysis of 6-Methylquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of PARP inhibitors is critical for developing targeted and effective cancer therapies. This guide provides a comparative analysis of the selectivity of quinazoline-2,4(1H,3H)-dione derivatives for Poly(ADP-ribose) polymerase-1 (PARP-1) versus Poly(ADP-ribose) polymerase-2 (PARP-2), benchmarked against established clinical inhibitors.

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising framework for the development of novel PARP inhibitors. Modifications to this core structure have yielded derivatives with varying potencies and selectivities for different PARP isoforms. While some derivatives exhibit potent inhibition of both PARP-1 and PARP-2, others have been engineered to selectively target one isoform over the other. This selectivity is a key consideration in drug design, as PARP-1 and PARP-2, despite both being involved in DNA repair, may have distinct biological roles and off-target effects.

Comparative Analysis of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2, alongside data for clinically approved PARP inhibitors for context. Lower IC50 values indicate greater potency.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference
Quinazoline-2,4(1H,3H)-dione Derivatives
Compound 11a46711.50.02 (PARP-2 selective)[1]
Cpd360.940.871.08 (Dual inhibitor)[2][3]
Clinically Approved PARP Inhibitors
Olaparib1-191-251Varies[4]
Rucaparib0.8-3.228.2~0.1-0.2[4]
Talazoparib~1~0.2~5[4]

Deciphering the PARP Signaling Pathway in DNA Repair

PARP-1 and PARP-2 are central players in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Upon detection of a DNA lesion, PARP enzymes are recruited to the site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, initiating the repair cascade.

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment signals Repair Single-Strand Break Repair Recruitment->Repair facilitates Genomic_Integrity Genomic Integrity Maintained Repair->Genomic_Integrity

Caption: The PARP signaling pathway in response to DNA single-strand breaks.

Experimental Protocols for Assessing PARP Inhibition

The determination of IC50 values and selectivity profiles of PARP inhibitors relies on robust biochemical assays. A common method is the enzyme-linked immunosorbent assay (ELISA)-based activity assay.

PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP-1 or PARP-2 by measuring the amount of poly(ADP-ribose) (PAR) produced.

  • Materials:

    • Recombinant human PARP-1 or PARP-2 enzyme

    • Histone-coated microplates

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP

    • Biotinylated NAD+

    • Streptavidin-horseradish peroxidase (HRP) conjugate

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., sulfuric acid)

    • Assay buffer

    • Test compounds (e.g., quinazoline-2,4(1H,3H)-dione derivatives)

  • Procedure:

    • Histone-coated microplate wells are incubated with a reaction mixture containing the PARP enzyme, activated DNA, and various concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+. The plate is incubated to allow for the PARylation of histone proteins.

    • The wells are washed to remove unbound reagents.

    • Streptavidin-HRP is added to the wells and binds to the biotinylated PAR chains.

    • After another wash step, the HRP substrate is added, leading to the development of a colorimetric signal.

    • The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader.

    • The IC50 value, the concentration of inhibitor required to reduce PARP activity by 50%, is calculated by fitting the data to a dose-response curve.

Experimental Workflow for PARP Inhibition Assay

The following diagram illustrates the key steps in a typical PARP inhibition assay.

Experimental_Workflow Start Start: Prepare Reagents Add_Components Add PARP Enzyme, Activated DNA, and Test Compound to Plate Start->Add_Components Initiate_Reaction Initiate Reaction with NAD+ and Biotinylated NAD+ Add_Components->Initiate_Reaction Incubate Incubate to Allow PARylation Initiate_Reaction->Incubate Wash_1 Wash to Remove Unbound Reagents Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate for Binding Add_Strep_HRP->Incubate_2 Wash_2 Wash to Remove Excess Conjugate Incubate_2->Wash_2 Add_Substrate Add HRP Substrate Wash_2->Add_Substrate Develop_Signal Colorimetric Signal Development Add_Substrate->Develop_Signal Stop_Reaction Stop Reaction Develop_Signal->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data

References

Benchmarking 6-methylquinazoline-2,4(1H,3H)-dione Against Standard-of-Care Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical antimicrobial agent, 6-methylquinazoline-2,4(1H,3H)-dione, against established standard-of-care antibiotics. Due to the current lack of publicly available, specific antimicrobial activity data for this compound, this document focuses on providing a framework for its evaluation. The information presented for standard-of-care antibiotics is based on established clinical data and guidelines.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of common standard-of-care antibiotics against key pathogenic bacteria. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. Data for this compound is currently unavailable and would require experimental determination.

AntibioticClassStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
This compound QuinazolinedioneData Not AvailableData Not AvailableData Not Available
VancomycinGlycopeptide1-2--
LinezolidOxazolidinone1-4--
DaptomycinLipopeptide0.25-1--
CiprofloxacinFluoroquinolone0.5-2≤0.25 - 10.25-1
CeftriaxoneCephalosporin-≤1-
Piperacillin-Tazobactamβ-lactam/β-lactamase inhibitor-≤44-64
MeropenemCarbapenem-≤0.50.5-2

Experimental Protocols

To evaluate the antimicrobial efficacy of this compound, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Standard-of-care antibiotics (as controls)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound. In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well to well, discarding the final 100 µL from well 10. Well 11 serves as a growth control (inoculum without drug), and well 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is a subsequent step to the MIC test to determine the concentration of the antimicrobial agent that results in bacterial death.

a. Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the MHA plates.

Mandatory Visualizations

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinazolinedione derivatives have been reported to exert their antibacterial effects by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. The diagram below illustrates this proposed mechanism of action.

G cluster_bacterium Bacterial Cell drug This compound gyrase DNA Gyrase (GyrA/GyrB) drug->gyrase Inhibits supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils blocked_replication Replication Blocked gyrase->blocked_replication dna Bacterial Chromosome (Relaxed DNA) dna->gyrase Introduces negative supercoils replication_fork DNA Replication Fork Formation supercoiled_dna->replication_fork replication DNA Replication replication_fork->replication cell_death Bacterial Cell Death blocked_replication->cell_death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the key steps in determining the MIC and MBC of a test compound.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound & Controls start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Safety Operating Guide

Proper Disposal of 6-methylquinazoline-2,4(1H,3H)-dione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-methylquinazoline-2,4(1H,3H)-dione is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical compound. Adherence to these protocols will help mitigate risks and ensure that waste is handled in an environmentally responsible manner.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this exact compound was not found in the immediate search, related quinazoline derivatives are classified as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[1]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[1]
Lab Coat A standard laboratory coat to prevent skin contact.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. It is essential to remember that all chemical waste must be disposed of in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound and its contaminated materials.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

Step 2: Containerization

  • Use a chemically compatible, sealable container for waste collection.

  • For solid waste, such as the powder form of the compound or contaminated consumables (e.g., weigh boats, wipes), place it in a securely sealed bag before putting it into the final waste container.

  • For solutions, use a leak-proof liquid waste container. Do not overfill the container; leave adequate headspace for expansion.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be well-ventilated, away from general laboratory traffic, and clearly marked as a hazardous waste accumulation point.

Step 4: Scheduling Waste Pickup

  • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.

  • Provide them with a complete and accurate description of the waste, including the chemical name and approximate quantity.

Step 5: Documentation

  • Maintain a detailed log of all waste generated. This should include the chemical name, quantity, and date of disposal. This documentation is critical for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds don_ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat consult_sds->don_ppe assess_waste Assess Waste Type don_ppe->assess_waste solid_waste Solid Waste (e.g., powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid package_solid Place in a sealed, labeled solid waste container. solid_waste->package_solid package_liquid Place in a sealed, labeled liquid waste container. liquid_waste->package_liquid store_waste Store in Designated Satellite Accumulation Area package_solid->store_waste package_liquid->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup document Document Waste Disposal in Laboratory Log schedule_pickup->document end End of Disposal Process document->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

For spills, evacuate the area and prevent the spread of the material. Do not let the product enter drains.[1][3] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[1][4] Always report spills to your EHS department.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guidance for Handling 6-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 6-methylquinazoline-2,4(1H,3H)-dione. The following procedures are based on available data for structurally similar quinazoline derivatives and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Provides a complete seal around the eyes to protect from dust particles and splashes.[2][5] A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Nitrile gloves and a flame-resistant laboratory coat.[1]Inspect gloves for tears before use.[1][5] A buttoned, full-length lab coat prevents skin contact with the chemical.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[6][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation and Engineering Controls :

    • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer :

    • Carefully weigh and transfer the compound within the fume hood.

    • Use appropriate tools (e.g., spatula, weigh paper) to avoid generating dust.

  • Dissolution :

    • If preparing a solution, add the solid compound to the solvent slowly to prevent splashing.[1]

  • Reaction Setup :

    • Conduct all reactions involving this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][5]

    • Decontaminate all surfaces and equipment used.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing.[5] Wash the skin with soap and water.[2] Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.[1]

  • Waste Segregation :

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

  • Disposal :

    • Dispose of the chemical waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations.[5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood Ensure Safety handling_weigh Weigh Compound prep_fumehood->handling_weigh Begin Experiment handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent (if applicable) handling_transfer->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-methylquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.